5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXAIKSFAEBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650350 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-79-1 | |
| Record name | 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a substituted pyridine derivative that serves as a key intermediate in synthetic organic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a reactive bromine atom on an electron-deficient pyridine ring, a flexible benzyl ether linkage, and a well-characterized 4-methoxybenzyl (PMB) protecting group, makes it a valuable scaffold for introducing the pyridyl moiety into more complex molecular frameworks. The bromine atom is strategically positioned for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount for its effective handling, reaction optimization, purification, and integration into drug discovery and development workflows.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible science. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 663955-79-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | [2][3] |
| Molecular Weight | 294.14 g/mol | [2] |
| IUPAC Name | 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | [4] |
| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | [4][5] |
| InChI | InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3 | [4] |
| InChIKey | NCWXAIKSFAEBJX-UHFFFAOYSA-N | [4] |
Figure 1. 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during synthesis, formulation, and ultimately, its bioavailability. While some experimental data for this specific molecule is not publicly available, we can infer or predict key parameters and outline the methodologies for their definitive determination.
| Property | Value / Observation | Method of Determination |
| Physical State | Expected to be a solid at room temperature. | Visual Inspection |
| Melting Point | Data not publicly available. | DSC / Melting Point Apparatus |
| Boiling Point | Data not publicly available; likely to decompose at high temperatures. | Not Applicable / TGA |
| Predicted XlogP | 3.3 | Computational (XlogP3)[4] |
| Estimated pKa | ~2.5 - 3.5 (for the pyridinium conjugate acid) | Computational / Potentiometric Titration |
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its solubility, membrane permeability, and metabolic profile. The predicted XlogP value of 3.3 indicates that this compound is a moderately lipophilic compound[4]. This is consistent with its structure, which is dominated by aromatic rings. This lipophilicity suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in aqueous media.
Acidity/Basicity (pKa)
The pyridine nitrogen atom imparts basic character to the molecule. The pKa of the conjugate acid of pyridine itself is ~5.2. However, the oxygen atom of the benzyloxy group at the 2-position exerts a strong electron-donating effect through resonance, which would be expected to increase the basicity (raise the pKa) of the pyridine nitrogen. Conversely, the bromine atom at the 5-position has an electron-withdrawing inductive effect, which decreases basicity. The net effect results in an estimated pKa for the conjugate acid in the range of 2.5 to 3.5, making it a weak base.
Protocol: Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and thermal behavior of a crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise endothermic peak corresponding to the melting transition. This is superior to visual methods as it also reveals purity (peak sharpness) and potential polymorphic transitions.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the primary endothermic peak on the resulting thermogram. The peak's sharpness can provide a qualitative indication of sample purity.
Solubility Profile: A Practical Assessment
Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its predicted LogP of 3.3, the compound is expected to be poorly soluble in water but readily soluble in various organic solvents.
Expected Solubility
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
-
Moderate Solubility: Acetone, Acetonitrile (ACN), Methanol, Ethanol.
-
Low/Insoluble: Water, Hexanes, Diethyl Ether.
Protocol: Thermodynamic Solubility Determination in Aqueous Buffers
Causality: This protocol determines the equilibrium (thermodynamic) solubility, which is the most relevant measure for pharmaceutical applications. Using a shake-flask method with HPLC-UV analysis ensures accurate quantification, independent of sample impurities.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 7.4). The final concentration should be well above the expected solubility limit, and the final DMSO concentration should be kept low (<1%) to avoid co-solvency effects.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze it by a validated HPLC-UV method against a standard curve prepared from the stock solution. The resulting concentration is the thermodynamic solubility at that specific pH.
Spectroscopic and Analytical Characterization
A robust analytical package is essential to confirm the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Below are the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for the compound in CDCl₃.
Table 3: Predicted ¹H NMR Spectral Data
| Assignment | Protons | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-6 | 1H | 8.1 - 8.2 | d | ~2.5 | Pyridine H adjacent to N, ortho to Br (deshielded). |
| H-4 | 1H | 7.6 - 7.7 | dd | ~8.5, 2.5 | Pyridine H ortho to Br, meta to N. |
| H-3 | 1H | 6.7 - 6.8 | d | ~8.5 | Pyridine H ortho to ether, shielded by O. |
| H-2', H-6' | 2H | 7.3 - 7.4 | d | ~8.7 | Benzyl protons ortho to ether linkage. |
| H-3', H-5' | 2H | 6.8 - 6.9 | d | ~8.7 | Benzyl protons ortho to methoxy group (shielded). |
| -OCH₂- | 2H | 5.3 - 5.4 | s | - | Methylene protons of the benzyl ether. |
| -OCH₃ | 3H | 3.8 - 3.9 | s | - | Methoxy group protons. |
Table 4: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C-2 | ~163 | Pyridine C attached to ether oxygen. |
| C-5 | ~118 | Pyridine C attached to Br. |
| C-4 | ~142 | Pyridine C meta to N. |
| C-6 | ~148 | Pyridine C ortho to N. |
| C-3 | ~112 | Pyridine C ortho to ether oxygen. |
| C-1' | ~129 | Benzyl quaternary C. |
| C-2', C-6' | ~129 | Benzyl carbons ortho to CH₂. |
| C-3', C-5' | ~114 | Benzyl carbons ortho to OCH₃. |
| C-4' | ~160 | Benzyl carbon attached to OCH₃. |
| -OCH₂- | ~69 | Methylene carbon of the benzyl ether. |
| -OCH₃ | ~55 | Methoxy carbon. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion [M+H]⁺. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Expected [M+H]⁺: m/z 294.0 and 296.0.
-
Key Fragmentation: A major fragment would likely correspond to the loss of the 4-methoxybenzyl group, resulting in a bromohydroxypyridinium ion, or the formation of the stable 4-methoxybenzyl cation (m/z 121).
Chromatographic Purity (HPLC/UPLC)
Causality: Reversed-phase HPLC with UV detection is the standard method for assessing the purity of organic compounds. The choice of a C18 column is ideal for this moderately lipophilic molecule. A gradient elution is employed to ensure that any impurities with significantly different polarities are resolved and eluted effectively.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.
-
Gradient Program:
-
Start at 30-40% B.
-
Linearly increase to 95% B over 15-20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm or 270 nm, where the pyridine and benzene chromophores absorb.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Integrated Analytical Workflow
The following diagram illustrates a typical workflow for the complete characterization of a newly synthesized batch of the title compound.
Caption: A standard workflow for physicochemical characterization.
Stability and Handling
Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: Some suppliers recommend "cold-chain transportation," which suggests that the compound may be sensitive to heat or prolonged exposure to ambient temperatures[5]. For long-term storage, it is prudent to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes potential degradation from hydrolysis of the ether linkage or other oxidative processes.
-
Handling: The compound should be handled in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. GHS information from suppliers indicates a "Warning" signal word, with precautionary statements advising against inhalation and contact with skin and eyes[5].
Synthetic Considerations and Reactivity
Synthesis Route
The most direct and common synthesis route is a Williamson ether synthesis. This involves the reaction of the sodium salt of 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride, or more commonly, the reaction of 2,5-dibromopyridine with 4-methoxybenzyl alcohol in the presence of a strong base. The latter is often preferred as 2,5-dibromopyridine is a readily available commercial starting material.
Caption: Common synthetic route to the title compound.
Reactivity Profile
The primary utility of this molecule lies in the reactivity of its C5-Br bond. This position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, making it an excellent building block for elaborating the pyridine core.
-
Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, introducing diverse functional groups.
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.
-
Stille Coupling: Reacts with organostannanes to form C-C bonds.
-
Deprotection: The 4-methoxybenzyl (PMB) ether can be cleaved under oxidative (e.g., DDQ, CAN) or strongly acidic conditions to reveal the 2-hydroxypyridine tautomer, providing another point for chemical modification.
Conclusion
This compound is a moderately lipophilic, weakly basic, and synthetically versatile intermediate. Its key features—a site for cross-coupling (C-Br), a stable protecting group (PMB), and a core heterocyclic scaffold—make it a valuable tool for drug discovery and materials science. While comprehensive experimental data on all its physical properties is not yet consolidated in the public domain, the established protocols and predictive analyses provided in this guide offer a robust framework for its successful application and characterization in a research setting.
References
- BLDpharm.663955-79-1|this compound. [URL: https://www.bldpharm.com/products/663955-79-1.html]
- ChemicalBook.Synthesis of 5-bromo-2-(4-methoxyphenyl)pyridine. [URL: https://www.chemicalbook.
- ChemicalBook.Pyridine, 5-bromo-2-methoxy-4-(2-pyrrolidinyl)- CAS. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03390979.htm]
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit3/240.s.pdf]
- Sigma-Aldrich.5-Bromo-2-methoxypyridine 95% 13472-85-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/510297]
- PubChemLite.this compound. [URL: https://pubchemlite.com/compound/5-bromo-2-((4-methoxybenzyl)oxy)pyridine]
- BLDpharm.663955-79-1|this compound. [URL: https://www.bldpharm.com/products/663955-79-1.html]
- African Rock Art.5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. [URL: https://african-rock-art.com/products/5-bromo-4-ethoxy-2-4-methoxybenzyl-oxy-pyridine]
- Google Patents.CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. [URL: https://patents.google.
- ResearchGate.1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-compound-4-5-bromo-4-4-methoxyphenyl-6-oxo-1-6-dihydropyrimidin-2_fig6_322633005]
- CymitQuimica.this compound. [URL: https://www.cymitquimica.com/5-bromo-2-4-methoxybenzyl-oxy-pyridine-10-f213001]
- PubChem.this compound | C13H12BrNO2 | CID 26967066. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/26967066]
- Molbase.this compound (663955-79-1) Hnmr. [URL: https://www.molbase.com/en/synthesis_663955-79-1-1.html]
Sources
An In-Depth Technical Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in FDA-approved drugs and functional materials. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine emerges as a particularly strategic building block. Its structure is intelligently designed, featuring two key functionalities: a bromine-substituted pyridine ring and a 4-methoxybenzyl (PMB) ether.
This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic utility in research, and the necessary protocols for its safe and effective handling.
Section 1: Core Identifiers and Physicochemical Properties
Precise identification is the foundation of reproducible science. This compound is cataloged under a specific set of identifiers that ensure unambiguous communication and sourcing.[1][2]
The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, its key characteristics can be summarized from supplier data and computational predictions.[3][4]
| Property | Data | Source |
| CAS Number | 663955-79-1 | BLDpharm[2] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | PubChem[3][4] |
| Molecular Weight | 294.15 g/mol | (Calculated) |
| Monoisotopic Mass | 293.00513 Da | PubChem[3] |
| IUPAC Name | 5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | PubChem[3] |
| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | PubChem[3] |
| Predicted XlogP | 3.3 | PubChem[3] |
| Appearance | No data available (typically an off-white to yellow solid) | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Section 2: Significance in Research and Development
The utility of this compound lies in the strategic placement of its functional groups, which can be manipulated in a controlled, sequential manner.
-
The Bromo-Pyridine Core: The bromine atom at the C5 position is a versatile synthetic handle. It is primed for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the precise installation of diverse carbon-based fragments (aryl, alkyl, alkynyl groups), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery. The pyridine nitrogen itself acts as a hydrogen bond acceptor and a basic center, features crucial for molecular recognition at biological targets.
-
The PMB Ether Protecting Group: The 2-oxy position is protected by a 4-methoxybenzyl (PMB) group. The PMB ether is a widely used protecting group for alcohols and phenols due to its stability under a broad range of conditions (e.g., basic, nucleophilic, and mild acidic conditions).[5] Crucially, it can be selectively cleaved under oxidative or strongly acidic conditions that typically leave other functional groups, including the bromopyridine core, intact. This "orthogonal" reactivity is the cornerstone of complex, multi-step syntheses, allowing chemists to unmask the hydroxyl group at a desired point in a synthetic sequence.
This bifunctional nature makes the molecule an ideal starting point for synthesizing complex target molecules where sequential modification of the pyridine ring and the 2-position is required.
Section 3: Synthesis and Purification
The most logical and industrially scalable route to this compound is the Williamson ether synthesis . This classic Sɴ2 reaction provides a reliable method for forming the critical C-O ether bond.[5][6][7]
Causality of Experimental Choices:
-
Reactants: The synthesis involves the reaction of the sodium or potassium salt of 5-bromo-2-hydroxypyridine (the nucleophile) with 4-methoxybenzyl chloride (the electrophile). 5-bromo-2-hydroxypyridine exists in tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one; deprotonation with a strong base decisively forms the highly nucleophilic pyridin-2-olate anion.
-
Base: A strong, non-nucleophilic base is required to deprotonate the hydroxypyridine. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas, which is removed from the system. An alternative, milder base is potassium carbonate (K₂CO₃), which is often used for scalability and safety, although it may require higher temperatures or longer reaction times.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[5] These solvents effectively solvate the cation (Na⁺ or K⁺) of the alkoxide, leaving the oxygen anion highly reactive and "naked," thereby accelerating the Sɴ2 reaction. They are also stable to the strong base and have appropriate boiling points for thermal control.
-
Purification: The crude product will likely contain unreacted starting materials and byproducts. Purification via column chromatography on silica gel is the standard and most effective method. A gradient of ethyl acetate in hexanes is typically used to separate the less polar product from the more polar starting materials and salts.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Section 4: Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[6][8] Researchers should perform their own risk assessment and optimization.
Materials and Equipment:
-
5-bromo-2-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-methoxybenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes (HPLC grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).
-
Solvation: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of hydroxypyridine). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become a clear slurry of the sodium salt.
-
Alkylation: Dissolve 4-methoxybenzyl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate/hexanes and gradually increasing).
-
Isolation: Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield this compound as the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its constituent parts and related molecules like 5-bromo-2-methoxypyridine.
-
Hazard Classification (Anticipated):
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Always consult the specific SDS provided by the supplier before handling this chemical.
References
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Chembk.org. (2024). 5-BroMo-2-Methoxy-4-Methylpyridine. Retrieved from ChemBK. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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ChemSynthesis. (2025). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine. Retrieved from ChemSynthesis. [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
African Rock Art. (n.d.). 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from African Rock Art. [Link]
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PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. Retrieved from PubChem. [Link]
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AOBChem USA. (n.d.). 5-Bromo-2-[4-(2-methoxyethyl)phenoxy]pyridine. Retrieved from AOBChem USA. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [Link]
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Spectroscopic Profile of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Technical Guide
Abstract
Introduction: The Structural Significance of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
This compound is a substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic motif prevalent in medicinal chemistry and materials science. The presence of a bromine atom offers a potential site for further functionalization through cross-coupling reactions. The 4-methoxybenzyl ether protecting group is commonly employed in organic synthesis for its stability and ease of cleavage. A thorough understanding of its spectroscopic properties is paramount for synthesis verification, purity assessment, and quality control.
This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The causality behind the predicted spectral features will be explained based on the electronic and structural properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a sample for NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound. For ¹³C NMR, a higher concentration may be beneficial.[1][2]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1] Dissolve the sample in approximately 0.6 mL of the solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of Kimwipe directly into a clean, high-quality 5 mm NMR tube.[2][3]
-
Final Preparation: Ensure the solution height in the NMR tube is between 4.0 and 5.0 cm.[1][4] Cap the tube securely to prevent solvent evaporation.
-
Instrumental Analysis: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field homogeneity, and the probe tuned for the nucleus of interest (¹H or ¹³C) before data acquisition.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons on the pyridine ring and the 4-methoxybenzyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.15 | d | 1H | H-6 | The proton ortho to the nitrogen in a pyridine ring is typically the most deshielded. |
| ~7.65 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. The electron-withdrawing effect of the bromine at C-5 contributes to its downfield shift. |
| ~6.75 | d | 1H | H-3 | This proton is shielded by the adjacent oxygen atom and is coupled to H-4. |
| ~7.35 | d | 2H | H-2', H-6' | Protons on the 4-methoxybenzyl ring ortho to the ether linkage. |
| ~6.90 | d | 2H | H-3', H-5' | Protons on the 4-methoxybenzyl ring meta to the ether linkage and ortho to the methoxy group, which is electron-donating. |
| ~5.30 | s | 2H | -OCH₂- | The methylene protons are adjacent to two electronegative atoms (oxygen and the pyridine ring), resulting in a downfield shift. |
| ~3.80 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
Expertise & Experience Insights: The chemical shifts of pyridine protons are significantly influenced by the electronegativity of the nitrogen atom and the electronic effects of substituents. Protons closer to the nitrogen are generally more deshielded. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent, non-equivalent protons and are crucial for confirming assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C-2 | Carbon attached to the electronegative oxygen and nitrogen. |
| ~148 | C-6 | Carbon adjacent to the nitrogen atom. |
| ~141 | C-4 | Carbon bearing a proton, deshielded by the adjacent bromine. |
| ~115 | C-5 | Carbon directly attached to the electron-withdrawing bromine atom. |
| ~112 | C-3 | Carbon shielded by the adjacent oxygen. |
| ~159 | C-4' | Aromatic carbon attached to the electron-donating methoxy group. |
| ~130 | C-1' | Aromatic carbon attached to the benzylic ether group. |
| ~129 | C-2', C-6' | Aromatic carbons ortho to the ether linkage. |
| ~114 | C-3', C-5' | Aromatic carbons meta to the ether linkage and ortho to the methoxy group. |
| ~70 | -OCH₂- | Aliphatic carbon of the benzylic ether. |
| ~55 | -OCH₃ | Carbon of the methoxy group. |
Trustworthiness: The predicted chemical shifts are based on established substituent effects and data from similar structural motifs. These predictions serve as a reliable guide for interpreting experimental data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: The KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra.
Diagram of the KBr Pellet Preparation Workflow:
Caption: Workflow for preparing a KBr pellet for IR analysis.
Step-by-Step Methodology:
-
Grinding and Mixing: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[5][6] Homogeneity is key to a good spectrum.
-
Pellet Formation: Transfer the finely ground powder into a pellet-forming die.
-
Pressing: Apply a force of 8-10 tons for several minutes, often under vacuum to remove trapped air and moisture, to form a transparent or translucent pellet.[6][7]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on aromatic rings. |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch | From the methylene (-CH₂-) and methoxy (-OCH₃) groups. |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching | Vibrations of the carbon-carbon double bonds in the pyridine and benzene rings. |
| ~1250 | Strong | Asymmetric C-O-C stretch (Aryl-Alkyl Ether) | A prominent feature for aryl alkyl ethers.[8][9][10][11] |
| ~1040 | Strong | Symmetric C-O-C stretch (Aryl-Alkyl Ether) | Another characteristic band for this type of ether.[10] |
| Below 1000 | Medium-Weak | C-Br stretch | The position can be variable, but it is expected in the fingerprint region. |
Authoritative Grounding: The C-O stretching vibrations in ethers are particularly diagnostic. For aryl alkyl ethers, two strong bands are typically observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[10][11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)
Electrospray ionization is a soft ionization technique suitable for polar and thermally labile molecules, which minimizes fragmentation and typically produces a prominent pseudomolecular ion.
Diagram of the ESI-MS Workflow:
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µM to pM range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid like formic acid to promote protonation.[12]
-
Infusion: The solution is introduced into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized liquid to form a fine spray of charged droplets.[13][14]
-
Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[13]
-
Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale |
| 294/296 | [M+H]⁺ | The molecular ion peak (protonated). The two peaks with a ~1:1 intensity ratio are due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[15][16][17] |
| 121 | [C₈H₉O]⁺ | A major fragment corresponding to the 4-methoxybenzyl cation, resulting from the cleavage of the benzylic ether bond. This is a very common and stable fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups, formed by loss of CO from the 4-methoxybenzyl cation. |
Expertise & Experience Insights: The most telling feature in the mass spectrum of a bromine-containing compound is the M and M+2 isotopic pattern. The two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal abundance, resulting in two peaks of roughly equal intensity separated by two mass units for any fragment containing a bromine atom.[15][16] The fragmentation of benzyl ethers often proceeds via cleavage of the C-O bond to form the stable benzyl cation.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging fundamental principles of spectroscopy and established experimental protocols, we have constructed a comprehensive spectral profile for this compound. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a robust framework for researchers engaged in the synthesis and characterization of this and related molecules. The methodologies and interpretations presented herein are designed to uphold the highest standards of scientific integrity and provide a reliable reference for the scientific community.
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A Technical Guide to the Solubility Profile of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in Organic Solvents: A Predictive and Experimental Approach
Abstract
5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current lack of published quantitative solubility data for this compound. It provides a comprehensive framework for researchers and drug development professionals to predict and experimentally determine its solubility profile. By dissecting the molecule's structural components and their associated intermolecular forces, we establish a theoretical basis for solubility prediction. This is complemented by detailed, field-proven protocols for both qualitative and quantitative solubility determination, ensuring scientific integrity and reproducibility.
Part 1: Theoretical & Predictive Analysis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be miscible.[1][2] A predictive analysis of this compound's solubility begins with a detailed examination of its molecular structure and the resulting physicochemical properties.
Molecular Structure & Functional Group Analysis
The structure of this compound is a composite of several functional groups, each contributing uniquely to its overall polarity, hydrogen bonding capability, and molecular size.
-
Pyridine Ring: The core of the molecule is a pyridine ring. As a heterocyclic aromatic compound, it is polar due to the electronegative nitrogen atom, which creates a dipole moment.[3][4] The lone pair of electrons on the nitrogen is not delocalized into the aromatic system, making it available to act as a Lewis base and, importantly for solubility, as a hydrogen bond acceptor.[3][4][5][6]
-
Bromo Substituent: The bromine atom at the 5-position is electronegative, contributing to the molecule's overall polarity. Its presence increases the molecular weight and surface area, which can influence crystal lattice energy and, consequently, solubility. Bromination generally decreases miscibility with water in simple pyridines.[7]
-
Ether Linkage (-O-): The ether group connecting the pyridine ring and the benzyl group is polar due to the C-O bonds.[8] The oxygen atom possesses lone pairs of electrons, making it an effective hydrogen bond acceptor.[8][9][10] However, ethers cannot act as hydrogen bond donors, which limits their solubility in highly cohesive protic solvents compared to alcohols of similar molecular weight.[10]
-
4-Methoxybenzyl (PMB) Group: This is a relatively large, predominantly non-polar (hydrophobic) substituent. While the methoxy group (-OCH₃) adds a polar ether functionality, the benzyl portion significantly increases the non-polar surface area. This bulky group can influence how the molecule packs in a crystal lattice and how effectively solvent molecules can surround it. The PMB group is a common protecting group in organic synthesis, known to alter the solubility of substrates.[11][12][13]
Intermolecular Forces & Solubility Prediction
Based on the structural analysis, this compound is a moderately polar molecule. Its primary interactions with solvents will be:
-
Dipole-Dipole Interactions: Resulting from the polar pyridine ring, C-Br bond, and ether linkages.
-
London Dispersion Forces: Arising from the large aromatic systems and overall molecular size.
-
Hydrogen Bonding: Capable of acting only as a hydrogen bond acceptor at the pyridine nitrogen and ether oxygen.
This profile allows us to predict its solubility behavior across different classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Very Low | The molecule's significant polarity from the pyridine, ether, and bromo groups is incompatible with the non-polar nature of these solvents. London dispersion forces are insufficient to overcome the solute-solute interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to High | These solvents have significant dipole moments that can effectively interact with the polar regions of the solute. The absence of a strong hydrogen-bonding network in the solvent allows for easier solvation. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | DMSO and DMF are highly polar and can effectively solvate a wide range of organic compounds. Pyridine itself shows high solubility in DMSO.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding with the solute's ether oxygen and pyridine nitrogen (as acceptors). However, the solute cannot donate hydrogen bonds to the solvent's strong H-bond network, and its large hydrophobic benzyl group will limit solubility compared to smaller, more polar molecules.[14][15] |
| Aqueous | Water | Insoluble | The large, non-polar benzyl and bromopyridine components create a significant hydrophobic character that dominates any potential hydrogen bonding with water. Breaking the strong water-water hydrogen bonds to accommodate the solute is energetically unfavorable.[14][15] |
Note on Advanced Predictive Models
For highly accurate, quantitative predictions, computational methods can be employed. Approaches such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to predict thermodynamic properties, including solubility.[16] Furthermore, the development of machine learning and Quantitative Structure-Property Relationship (QSPR) models has shown significant promise in predicting solubility across a wide range of solvents with increasing accuracy.[17][18][19][20]
Part 2: Experimental Determination of Solubility
While theoretical prediction provides a valuable starting point, experimental verification is essential for process development and scientific accuracy. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Screening
This initial test provides a rapid assessment of solubility in various solvents, guiding the selection of candidates for quantitative analysis.
-
Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.
-
Solute Addition: Add approximately 20-30 mg of this compound to each vial.
-
Solvent Addition: Add the selected solvent (e.g., 1.0 mL) to the first vial.[21]
-
Agitation: Vigorously shake or vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.[2]
-
-
Incremental Addition (if needed): If the compound dissolves completely, add another 30-50 mg of solute and repeat the agitation and observation steps to confirm it was not simply below its saturation point.
-
Record: Document the results for each solvent in a laboratory notebook.
-
Repeat: Repeat steps 3-7 for each solvent to be tested.
Quantitative Solubility Determination: The Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound at a specific temperature.[1] The protocol ensures that the solution has reached saturation, providing a reliable quantitative value.
-
System Preparation:
-
Place a series of sealable vials, each containing a magnetic stir bar, into a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25.0 °C). Allow the system to thermally equilibrate.
-
-
Sample Preparation:
-
Add an excess amount of this compound to each vial. The key to this method is ensuring a solid phase remains at the end of the experiment, confirming that the solution is saturated.[22]
-
-
Solvent Addition:
-
Accurately dispense a known volume (e.g., 5.00 mL) of the pre-equilibrated solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly and begin agitation at a constant rate. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium.
-
-
Phase Separation:
-
Stop the agitation and allow the vials to remain undisturbed at the constant temperature for at least 4-6 hours. This allows the excess, undissolved solid to settle, providing a clear supernatant for sampling.[22]
-
-
Sample Withdrawal & Filtration:
-
Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant. Crucially, the sample must be immediately filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step prevents overestimation of the solubility.
-
-
Quantification (Gravimetric Method Example):
-
Dispense the filtered saturated solution into a pre-weighed, dry vial. Record the exact mass of the solution transferred.
-
Remove the solvent under reduced pressure or by gentle heating in a fume hood until a constant mass of the dry solute is achieved.
-
Record the final mass of the vial containing the dried solute.
-
-
Calculation:
-
Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
-
Alternatively, using masses: Solubility (g / 100g solvent) = [ (Mass of solute) / (Mass of solution - Mass of solute) ] x 100
-
Part 3: Practical Recommendations & Data Management
Solvent Selection for Common Applications
-
Chemical Reactions: For homogenous reaction conditions, highly polar aprotic solvents like THF, DMF, or DMSO are recommended as starting points, based on the predictive analysis.
-
Purification by Crystallization: A suitable solvent system for crystallization would involve a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. A binary system, such as Ethanol/Water or Toluene/Hexane , might be effective. The toluene would dissolve the compound, and the hexane would act as an anti-solvent to induce precipitation.
-
Chromatography: For normal-phase column chromatography, a solvent system with low to moderate polarity, such as a gradient of Ethyl Acetate in Hexane , would likely provide good separation.
-
NMR Analysis: Deuterated solvents in which the compound is highly soluble, such as CDCl₃ or DMSO-d₆ , should be used.
Data Presentation
All experimentally determined quantitative data should be meticulously recorded. A structured table is essential for clarity and comparison.
Table 2: Template for Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Dichloromethane | 25.0 | Shake-Flask | |||
| Ethyl Acetate | 25.0 | Shake-Flask | |||
| Methanol | 25.0 | Shake-Flask | |||
| Toluene | 25.0 | Shake-Flask | |||
| Add other solvents |
References
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-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
- Cortes-Ciriano, I., et al. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Paluch, K. S., et al. A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
- St. John, P. C., et al. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
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A Technical Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Commercial Availability, Supplier Vetting, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a reactive bromine atom primed for cross-coupling reactions, and a para-methoxybenzyl (PMB) protecting group on the oxygen at the 2-position. This combination makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of its chemical properties, a detailed landscape of its commercial availability, guidance on supplier selection and quality control, and a practical look at its application in synthetic workflows.
Chemical Identity and Properties
Chemical Structure and IUPAC Name
-
IUPAC Name: this compound
-
CAS Number: 663955-79-1
-
Chemical Formula: C₁₃H₁₂BrNO₂
-
Molecular Weight: 294.14 g/mol
-
Structure:

Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 294.14 | [1] |
| Appearance | Typically a solid (White to yellow) | [2] |
| Storage Conditions | Sealed in dry, room temperature | [1] |
| SMILES | COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br | [1] |
| InChI Key | NCWXAIKSFAEBJX-UHFFFAOYSA-N | [3] |
Commercial Availability and Supplier Landscape
Overview of the Market
This compound is readily available from a range of chemical suppliers, catering primarily to the research and development sector. It is typically offered in quantities ranging from grams to kilograms. The market consists of both large, multinational distributors and smaller, specialized chemical synthesis companies.
Key Commercial Suppliers
The following table summarizes a selection of commercial suppliers for this compound. Purity levels are typically high, but researchers should always verify the Certificate of Analysis for each specific batch.
| Supplier | Product Number/SKU | Quoted Purity | Available Quantities | Country of Origin/Manufacture |
| BLDpharm | BD238382 | ≥97.0% | 1g, 5g, 25g, 100g | China |
| CymitQuimica | 10-F213001 | >95.0% | 1g, 5g, 25g | Spain (Distributor) |
| AiFChem | AC-18602 | 98% | 1g, 5g, 10g, 25g | China |
| Arctom | BD-A874626 | >98% | Custom inquiry | China |
| Santa Cruz Biotechnology | sc-281577 | N/A | 1g, 5g | USA (Distributor) |
Navigating the Supplier Ecosystem: Brokers vs. Manufacturers
When sourcing this intermediate, it is crucial to distinguish between primary manufacturers and chemical brokers. While brokers can offer convenience and a wide catalog, direct purchase from a manufacturer or a highly reputable distributor often provides greater transparency regarding the material's provenance and a more detailed Certificate of Analysis.
Supplier Vetting and Quality Control for Researchers
The Importance of a Certificate of Analysis (CoA)
A CoA is a critical document that provides batch-specific data on the identity and purity of the compound. As a self-validating system, researchers must insist on receiving a CoA with every purchase. Key analytical tests to look for include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The spectrum should be consistent with the expected shifts and integrations for the protons on the pyridine and benzyl rings.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by identifying the presence of any impurities.
-
Purity by HPLC or GC: A quantitative measure of the compound's purity, typically expressed as a percentage.
Red Flags and Due Diligence
-
Incomplete CoA: A CoA lacking key analytical data or batch numbers should be considered a red flag.
-
Unusually Low Price: Significantly lower prices compared to established suppliers may indicate lower purity or quality standards.
-
Lack of Traceability: Reputable suppliers can provide information on the manufacturing location and date.
Applications in Research and Drug Development
Role as a Key Building Block in Medicinal Chemistry
The true utility of this compound lies in its bifunctional nature. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The PMB-ether at the 2-position serves as a stable protecting group for the pyridinol tautomer, which can be readily removed under acidic conditions later in a synthetic sequence.
This scaffold is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif, mimicking the adenine region of ATP.[4]
Synthesis of Biologically Active Molecules: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this building block is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] The bromine atom on the electron-deficient pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[6] This allows for the efficient coupling with a wide variety of aryl and heteroaryl boronic acids or esters, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Workflow: Conceptualizing the Use in a Synthetic Route
The following diagram illustrates a typical workflow where this compound is used as a starting material for the synthesis of a hypothetical substituted pyridine derivative.
Caption: A typical two-step synthetic workflow utilizing the subject compound.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol adapted for the use of this compound. Researchers should optimize conditions for their specific substrates.
Objective: To synthesize a 5-aryl-2-((4-methoxybenzyl)oxy)pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-((4-methoxybenzyl)oxy)pyridine.
Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for facilitating the oxidative addition step. The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. The use of a degassed solvent system is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Handling, Storage, and Safety
Summary of GHS Hazard Statements
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Recommended Storage Conditions
The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Always consult the most up-to-date Safety Data Sheet from your specific supplier before handling this chemical.
References
-
Arctom. This compound. [Link]
-
Aaron Chemicals LLC. Safety Data Sheet: 5-Bromo-2-(4-methoxybenzyloxy)pyridine. [Link]
-
Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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The Synthetic Versatility of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Technical Guide for Researchers
Introduction: A Versatile Building Block in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are foundational components of numerous pharmaceuticals and functional materials.[1] Among the vast array of functionalized pyridines, 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine emerges as a highly versatile and strategic building block. Its utility is derived from a confluence of structural features: a pyridine core, a reactive carbon-bromine bond poised for cross-coupling reactions, and a 4-methoxybenzyl (PMB) ether that serves as a stable yet readily cleavable protecting group for the 2-hydroxy functionality.
This technical guide provides an in-depth exploration of the known and anticipated reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, offer field-proven insights into experimental design, and provide detailed protocols based on well-established transformations of analogous systems. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable intermediate.
Core Reactivity: A Trifecta of Functional Handles
The synthetic utility of this compound is primarily centered around three key reactive sites, as illustrated below. The interplay between these functionalities allows for a modular and sequential approach to the synthesis of complex molecular architectures.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol (Exemplary):
While a specific protocol for this compound is not readily available in the cited literature, the following general procedure, adapted from protocols for similar bromo-pyridyl systems, serves as an excellent starting point. [2]
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (1.5-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Aqueous base is crucial for the transmetalation step. |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1) | A biphasic solvent system is standard for Suzuki reactions. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [3]This reaction is highly applicable to this compound for the synthesis of 5-amino-substituted pyridines.
Mechanistic Considerations:
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [4]The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.
Experimental Protocol (Exemplary):
The following protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromo-heterocycles. [4]
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) precursor. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |
| Amine | 1.1 - 1.2 equivalents | A slight excess is typically used. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic, anhydrous solvents are essential. |
| Temperature | 80-110 °C | Higher temperatures are often required compared to Suzuki couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv) under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira, Heck, and Stille Couplings: Expanding the Synthetic Toolbox
Beyond Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is also amenable to other palladium-catalyzed cross-coupling reactions.
-
Sonogashira Coupling: This reaction with terminal alkynes provides a direct route to 5-alkynylpyridines. [5][6]The reaction is typically co-catalyzed by a copper(I) salt.
-
Heck Reaction: The coupling with alkenes can be used to introduce vinyl groups at the 5-position. [1][7]* Stille Coupling: This reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. [8][9] The general principles of these reactions follow similar catalytic cycles involving a palladium catalyst. The choice of reaction will depend on the desired functionality to be introduced.
Part 2: Deprotection of the 4-Methoxybenzyl (PMB) Ether
A key feature of this compound is the PMB protecting group. Its removal unmasks the 2-hydroxypyridine tautomer, a common pharmacophore. The PMB ether is stable to a variety of reaction conditions but can be cleaved under specific oxidative or acidic conditions. [10][11]
Oxidative Cleavage
The most common method for PMB ether deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). [10] Experimental Protocol (Exemplary):
-
Dissolve the PMB-protected pyridine in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Acidic Cleavage
The PMB group can also be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). [12]This method may be preferable if other functional groups in the molecule are sensitive to oxidation.
Experimental Protocol (Exemplary):
-
Dissolve the PMB-protected pyridine in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) at room temperature.
-
Stir the reaction until completion.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase.
-
Combine the organic layers, dry, concentrate, and purify.
Part 3: Directed Ortho-Lithiation of the Pyridine Ring
While the C-Br bond is the most reactive site for cross-coupling, the pyridine ring itself can be functionalized through directed ortho-lithiation. The alkoxy group at the 2-position can direct lithiation to the adjacent C-3 position. [13]However, this can be competitive with halogen-metal exchange at the C-5 position. The choice of base and reaction conditions is critical to control the regioselectivity.
Conceptual Workflow:
Figure 3: Conceptual workflow for functionalization via lithiation.
Challenges and Considerations:
-
Regioselectivity: The outcome of the lithiation (C-3 vs. C-5) will depend on the kinetic versus thermodynamic acidity of the respective protons and the rate of halogen-metal exchange. Low temperatures (-78 °C) and sterically hindered bases like lithium diisopropylamide (LDA) may favor deprotonation at C-3.
-
Halogen-Metal Exchange: Using alkyllithiums like n-BuLi is likely to result in bromine-lithium exchange at the 5-position, providing an alternative route to functionalization at this site. [14] Given the complexities, careful screening of reaction conditions is necessary to achieve the desired regioselectivity.
Conclusion: A Gateway to Novel Chemical Space
This compound is a strategically designed building block that offers multiple avenues for the synthesis of complex, highly functionalized pyridine derivatives. Its utility lies in the orthogonal reactivity of the C-Br bond, the PMB ether, and the pyridine ring itself. By leveraging a combination of modern cross-coupling reactions, selective deprotection strategies, and potentially regioselective lithiation, researchers can access a wide range of novel chemical entities for applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the effective utilization of this versatile synthetic intermediate.
References
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
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- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton Institutional Repository.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, 1-31.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
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African Rock Art. (n.d.). 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Buck, J., Madeley, J. P., & Pattenden, G. (1992). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 67-73.
-
Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Tanaka, H., et al. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
- Kilaru, S., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC.
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ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Al-Masri, O. A. A., et al. (2010).
- Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction.
- Myers, A. (n.d.). The Suzuki Reaction.
-
ePrints Soton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
- Volbeda, A. G., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. PubMed.
-
PubChem. (n.d.). 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide. Retrieved from [Link]
- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC.
- Reek, J. N. H., et al. (2016). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine Derivatives
Foreword: The Strategic Imperative for Novel Pyridine Scaffolds in Drug Discovery
To the researchers, scientists, and drug development professionals at the vanguard of therapeutic innovation, this guide serves as a technical exploration into a promising, yet underexplored, chemical entity: 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine . The pyridine ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs and its capacity to impart favorable pharmacological properties.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This document provides a comprehensive, field-proven perspective on the potential biological activities of the title compound and its derivatives. We will delve into the rationale behind its structural design, propose synthetic pathways, and outline robust experimental protocols to elucidate its therapeutic potential. Our approach is grounded in established principles of medicinal chemistry and aims to empower your research endeavors with both strategic direction and tactical, actionable methodologies.
The Pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif of profound significance in drug design.[1][4] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an exceptional pharmacophore.[5] The nitrogen atom not only influences the molecule's basicity and solubility but also serves as a key interaction point with biological targets.[5][6] This versatility has led to the successful development of pyridine-containing drugs across a wide range of therapeutic areas.[1][7]
The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[7] This guide focuses on a specific substitution pattern: a bromine atom at the 5-position and a 4-methoxybenzyloxy group at the 2-position. This combination of functionalities suggests a rich potential for diverse biological activities, which we will explore in the subsequent sections.
Deconstructing the Molecule: Predicted Biological Significance of Key Functional Groups
The potential bioactivity of this compound can be inferred from the individual contributions of its constituent parts: the brominated pyridine core and the 4-methoxybenzyl ether moiety.
The Role of the Brominated Pyridine Ring
The presence of a bromine atom on the pyridine ring is anticipated to significantly influence the compound's biological profile. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, and the bromine atom can act as a halogen bond donor, interacting with electron-rich pockets in target proteins. Furthermore, the lipophilicity conferred by the bromine atom can enhance membrane permeability and bioavailability. The position of the bromine atom at the 5-position is also of strategic importance, as it can influence the molecule's overall electronic distribution and metabolic stability.
The 4-Methoxybenzyl Ether Moiety: A Modulator of Activity and Selectivity
The ether linkage at the 2-position of the pyridine ring introduces conformational flexibility, allowing the molecule to adopt various orientations within a binding site. The 4-methoxybenzyl group, in particular, is a common feature in bioactive molecules. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies. The benzyl group itself provides a scaffold for further functionalization, enabling the exploration of structure-activity relationships (SAR).
Potential Therapeutic Applications: A Prospective Analysis
Based on the extensive literature on substituted pyridines, we can hypothesize several promising avenues for the therapeutic application of this compound derivatives.
Anticancer Potential
Pyridine derivatives are well-represented among anticancer agents, with mechanisms of action that include kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[2][3] The structural motifs present in our title compound are reminiscent of those found in known kinase inhibitors.[7]
Antimicrobial Activity
The pyridine scaffold is a recurring theme in the development of novel antimicrobial agents.[6][8] These compounds can exert their effects by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid metabolism.[6] The lipophilic nature of the bromo- and benzyloxy-substituted pyridine may facilitate its passage through microbial cell membranes.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of brominated phenolic compounds, which share structural similarities with the 4-methoxybenzyl portion of our target molecule.[9][10][11] These compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting key signaling pathways like NF-κB and MAPK.[9][10][11]
Synthetic Strategy and Characterization
The synthesis of this compound can be approached through a nucleophilic substitution reaction. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis of the target compound.
Detailed Synthetic Protocol
-
Preparation of the Reaction Mixture: To a solution of 5-Bromo-2-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinolate anion.
-
Addition of the Alkylating Agent: Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Elucidating Biological Activity: Key Experimental Protocols
To investigate the hypothesized biological activities, a series of well-established in vitro assays are recommended.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of structurally related compounds.[9]
Workflow for Anti-inflammatory Assays:
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Detailed Protocols:
-
Cell Viability Assay: First, determine the non-toxic concentrations of the compound on RAW 264.7 cells using the MTT assay as described above.
-
Nitric Oxide (NO) Production Assay:
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement:
-
Following the same treatment protocol, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.[9]
-
-
Western Blot Analysis for Signaling Pathways:
-
To investigate the mechanism of action, analyze the effect of the compound on the NF-κB and MAPK signaling pathways.[9]
-
After treatment, lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies against key signaling proteins (e.g., p-IκB-α, p-ERK, p-JNK).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological data obtained for this compound will serve as a crucial starting point for further lead optimization. A systematic exploration of the SAR will be essential to enhance potency and selectivity.
Key Areas for SAR Exploration:
Caption: Key structural modifications for SAR studies.
Quantitative Data on Related Compounds
While no specific biological data for this compound is currently available in the public domain, the following table presents data for structurally related compounds to provide a benchmark for potential activity.
| Compound | Biological Activity | Cell Line/Target | IC₅₀/MIC | Reference |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Anti-inflammatory | RAW 264.7 | Significantly reduced NO, PGE₂, TNF-α, IL-1β, IL-6 | [9] |
| Pyridine-urea hybrids | Anticancer | Various | Varies | [3] |
| Pyridine-fused heterocycles | Anticancer | Various | Varies | [3] |
| Dodecanoic acid pyridine derivatives | Antimicrobial | B. subtilis, S. aureus, E. coli | Good activity | [8] |
| Nicotinic acid benzylidene hydrazide derivatives | Antimicrobial | S. aureus, B. subtilis, E. coli | Comparable to standard drugs | [8] |
Conclusion and Future Directions
This technical guide has laid out a comprehensive framework for the investigation of this compound and its derivatives as potential therapeutic agents. The structural features of this compound class suggest a high probability of discovering novel candidates with anticancer, antimicrobial, or anti-inflammatory properties. The provided synthetic strategies and detailed experimental protocols offer a clear and actionable path for researchers to validate these hypotheses. The future of drug discovery lies in the rational design and systematic evaluation of novel chemical entities. It is our firm belief that the exploration of this pyridine scaffold will yield valuable insights and potentially lead to the development of next-generation therapeutics.
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An In-depth Technical Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and reactivity of this compound, with a particular focus on its application in the construction of biologically active molecules.
Introduction: A Key Intermediate in Medicinal Chemistry
This compound is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure incorporates several key features that make it a valuable synthetic intermediate. The pyridine core is a common motif in a vast number of pharmaceuticals. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The 2-((4-methoxybenzyl)oxy) group acts as a protected hydroxyl functionality. The 4-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols due to its stability under a range of reaction conditions and its relatively mild deprotection methods.
This unique combination of a reactive bromine atom and a protected hydroxyl group on a pyridine scaffold makes this compound a strategic precursor for the synthesis of complex molecules, including potent enzyme inhibitors and receptor antagonists.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 663955-79-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₂BrNO₂ | [1][2][3][5] |
| Molecular Weight | 294.14 g/mol | [1][5] |
| Appearance | Not specified in literature; likely a solid at room temperature. | |
| SMILES | COC1=CC=C(C=C1)COC2=NC=C(Br)C=C2 | [1][2] |
Safety Information:
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: first, the preparation of the precursor 5-bromo-2-hydroxypyridine, followed by its protection as a 4-methoxybenzyl (PMB) ether via a Williamson ether synthesis.
Preparation of the Precursor: 5-Bromo-2-hydroxypyridine
There are two common routes to synthesize 5-bromo-2-hydroxypyridine.
Route 1: From 2-Amino-5-bromopyridine
This method involves the diazotization of 2-amino-5-bromopyridine followed by hydrolysis.
Caption: Synthesis of 5-bromo-2-hydroxypyridine from 2-amino-5-bromopyridine.
Route 2: From 5-Bromo-2-methoxypyridine
This route involves the demethylation of 5-bromo-2-methoxypyridine using a strong acid.[6]
Caption: Synthesis of 5-bromo-2-hydroxypyridine from 5-bromo-2-methoxypyridine.
Step-by-Step Protocol (Route 2): [6]
-
A mixture of 5-bromo-2-methoxypyridine (15.00 g, 79.78 mmol) and 6M hydrochloric acid (150 mL) is stirred at 100 °C for 20 hours.[6]
-
After the reaction is complete, the mixture is diluted with water (600 mL).[6]
-
The pH is adjusted to 7 with a 1M aqueous NaOH solution.[6]
-
The mixture is extracted with ethyl acetate (4 x 200 mL).[6]
-
The combined organic phases are washed with saturated aqueous NaCl, dried over Na₂SO₄, filtered, and concentrated in vacuo.[6]
-
The residue is triturated with a mixture of petroleum ether and ethyl acetate (10:1, 100 mL), filtered, and washed with petroleum ether to give 5-bromo-2-hydroxypyridine as a white solid.[6]
Williamson Ether Synthesis of the Title Compound
The final step is the O-alkylation of 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride. This reaction proceeds via a classic Sₙ2 mechanism.[7][8][9][10]
Caption: Williamson ether synthesis of the title compound.
Representative Step-by-Step Protocol:
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 equiv) in a suitable polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (1.5-2.0 equiv) or sodium hydride (1.1 equiv, handled with extreme care).
-
Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the pyridinolate anion.
-
Add 4-methoxybenzyl chloride (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Characterization and Spectroscopic Data
Full experimental spectroscopic data for this compound is not widely published. However, data for related compounds can provide a useful reference for its characterization.
Predicted Mass Spectrometry Data: [11][12]
| Adduct | Predicted m/z |
| [M+H]⁺ | 294.01241 |
| [M+Na]⁺ | 315.99435 |
| [M-H]⁻ | 291.99785 |
Reference NMR Data for Related Compounds:
-
¹H NMR of 2-(4-Methoxyphenyl)pyridine (400 MHz, CDCl₃): δ 8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H).[13]
-
¹³C NMR of 2-(4-Methoxyphenyl)pyridine (101 MHz, CDCl₃): δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2.[13]
Reference IR Data for a Substituted Pyridine:
The infrared spectrum of a related compound, 5-bromo-2,3-dihydroxypyridine, shows characteristic bands for C-H stretching in the region of 3100-3115 cm⁻¹, and a C-Br stretching mode around 960 cm⁻¹.[14][15] The title compound would be expected to show additional strong C-O stretching bands for the ether linkages.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.
Caption: Suzuki-Miyaura cross-coupling of the title compound.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. This reaction enables the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.
Caption: Buchwald-Hartwig amination of the title compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture, typically to 80-110 °C, and stir until completion.
-
After cooling, the reaction is quenched and worked up by partitioning between an organic solvent and water.
-
The product is isolated from the organic layer and purified by chromatography.
Deprotection of the 4-Methoxybenzyl (PMB) Group
The PMB ether can be cleaved under oxidative or acidic conditions to reveal the 2-hydroxypyridine functionality. A common method involves the use of trifluoroacetic acid (TFA).[16][17]
Caption: Deprotection of the PMB group.
General Experimental Protocol for PMB Deprotection: [16][17]
-
Dissolve the PMB-protected pyridine in a solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the acid and perform an aqueous workup.
-
Extract the product and purify as necessary.
Applications in Drug Discovery
The structural motif accessible from this compound is prevalent in a number of biologically active compounds.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
A novel series of pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[18][19][20][21][22] The synthesis of these inhibitors often involves the construction of a substituted pyridine core, for which this compound can serve as a key starting material. The bromine atom allows for the introduction of the necessary aryl group at the 5-position via Suzuki coupling, and subsequent chemical transformations can lead to the formation of the fused pyrazole ring.
Precursor for Macitentan Analogues
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[9][11][12][23] The synthesis of macitentan involves a key intermediate containing a substituted pyrimidine ring. While the reported syntheses of macitentan itself utilize a 5-bromo-2-chloropyrimidine, the analogous this compound could be a valuable starting material for the synthesis of novel macitentan analogues where the pyrimidine oxygen linkage is replaced with a pyridine ether.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, featuring a handle for cross-coupling reactions and a protected hydroxyl group, allows for the efficient construction of complex molecular architectures. This guide has provided an in-depth overview of its synthesis, characterization, and key reactions, highlighting its potential in the development of novel therapeutics such as GSK-3 inhibitors and endothelin receptor antagonists. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the utility of versatile intermediates like this compound is set to expand.
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-
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link][9]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link][13]
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PubMed Central. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link][21]
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ResearchGate. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. [Link][22]
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CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine | MFCD17926558. [Link]
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A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides (2010) | Alfred L. Williams - SciSpace. [Link][16]
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A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides | Request PDF - ResearchGate. [Link][17]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the strategic considerations for using this versatile building block. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry, where the synthesis of biaryl and heteroaryl structures is a common requirement for creating pharmacologically active molecules.[2][3]
Pyridine derivatives are a "privileged scaffold" in drug discovery, appearing in a significant number of FDA-approved drugs, particularly in oncology and neuroscience.[4][5] The nitrogen atom in the ring not only influences the molecule's electronic properties and solubility but also provides a key interaction point for biological targets.[5]
This compound is a highly valuable building block for several strategic reasons:
-
The 5-Bromo Position: The bromine atom at the C5 position serves as an efficient handle for the Suzuki coupling. The reactivity of halogens in this reaction generally follows the order I > Br > Cl, making the bromo-substituent an excellent balance of reactivity and stability.[3]
-
The 2-Oxy Scaffold: The oxygen linkage at the C2 position is a common feature in many bioactive molecules.
-
The p-Methoxybenzyl (PMB) Protecting Group: The hydroxyl group at the C2 position is protected by a PMB ether. This is a critical feature, as a free hydroxyl group could interfere with the catalytic cycle. The PMB group is robust enough to withstand the basic conditions of the Suzuki coupling but can be selectively removed later under specific oxidative or acidic conditions, a crucial advantage in multi-step syntheses.[6][7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) complex.[1][9]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2-(PMB-oxy)pyridine. This step forms a Pd(II) intermediate and is often the rate-determining step of the entire cycle.[3][10]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[1][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of this compound
This protocol provides a reliable starting point for coupling with a generic arylboronic acid. Optimization may be required for particularly electron-rich or sterically hindered coupling partners.
Materials and Reagents
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv.) or PdCl₂(dppf)·CH₂Cl₂ (0.02 - 0.05 equiv.)
-
Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv.)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed.
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath.
Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3] Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The solvent mixture is crucial; the organic solvent solubilizes the reactants, while water dissolves the inorganic base.[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy, particularly for the oxidative addition step.[3]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (the bromopyridine) is fully consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Key Parameters and Rationale for Optimization
The success of a Suzuki coupling hinges on the interplay of its components. Understanding their roles allows for rational optimization.
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, more sophisticated Buchwald-type ligands (like XPhos) can dramatically improve yields by promoting faster oxidative addition and reductive elimination steps.[12] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid to form the boronate, which is necessary for transmetalation.[1] K₂CO₃ is a good general-purpose base. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF/H₂O | The solvent system must solubilize both the organic and inorganic components. Aprotic polar solvents like dioxane and DMF are common. The addition of water is critical for dissolving the base.[11] 2-MeTHF is a greener solvent alternative that can sometimes improve yields.[2] |
| Temperature | 70 - 110 °C | Most reactions require heating to proceed at a reasonable rate. The optimal temperature depends on the solvent's boiling point and the reactivity of the substrates. Overheating can lead to catalyst decomposition or side reactions. |
Post-Coupling: Removal of the PMB Protecting Group
Once the desired biaryl structure is successfully synthesized, the PMB group can be removed to reveal the 2-hydroxypyridine tautomer. The PMB group's key advantage is its stability to the basic Suzuki conditions and its susceptibility to cleavage under orthogonal (non-basic) conditions.[6]
Deprotection Protocol using Trifluoroacetic Acid (TFA):
-
Dissolve the PMB-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected product.
This acid-mediated cleavage is a common and effective method for PMB removal.[13]
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. Its utility is derived from the reliable reactivity of the C-Br bond and the robust, yet selectively cleavable, PMB protecting group. By understanding the core reaction mechanism and the function of each reagent, researchers can confidently employ and adapt the provided protocols to accelerate their research and drug discovery programs.
References
- Current time information in Pasuruan, ID. Google Search.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH).
- PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry.
- What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesi... Proprep.
- The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD..
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH).
- The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate.
- p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed..
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: Synthesis of highly substituted bipyridines and pyrazinopyridines. chem.ox.ac.uk.
- Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science (RSC Publishing).
- Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health (NIH).
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
- This compound | C13H12BrNO2 | CID 26967066. PubChem.
- 5-Bromo-2-methoxy-3-((4-methoxybenzyl)oxy)pyridine. Smolecule.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. proprep.com [proprep.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Sonogashira Coupling of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine for Advanced Pharmaceutical Intermediate Synthesis
Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This application note provides a detailed protocol and expert insights for the successful Sonogashira coupling of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. We delve into the mechanistic underpinnings, justify the selection of reagents and conditions, and offer a step-by-step guide for researchers in medicinal chemistry and drug development. The protocol is designed to be a self-validating system, incorporating troubleshooting advice and strategies for high-yield synthesis of versatile pyridine-alkyne intermediates.
Introduction: The Strategic Importance of Substituted Pyridines
Pyridinyl-alkynes are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their rigid, linear geometry and electron-rich nature make them valuable for probing protein binding pockets and as precursors for more complex heterocyclic systems. The Sonogashira coupling offers a direct and efficient route to these structures from readily available halopyridines.
The substrate in focus, this compound, presents a unique case. The electron-donating nature of the para-methoxybenzyl (PMB) protected oxygen can influence the reactivity of the pyridine ring. A well-optimized protocol is therefore critical to ensure efficient coupling while preserving the integrity of the protecting group for subsequent synthetic transformations.
Mechanistic Rationale: The Palladium/Copper Catalytic Cycle
The Sonogashira reaction proceeds via a synergistic dual catalytic cycle involving palladium and copper. Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Palladium Cycle (The Cross-Coupling Engine): The primary cycle involves the palladium catalyst. It begins with the oxidative addition of the aryl halide (our bromopyridine) to a Pd(0) species, forming a Pd(II) intermediate.
-
Copper Cycle (The Acetylide Shuttle): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex. This key step, known as transmetalation, regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the pyridinyl-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Below is a visualization of this intricate catalytic dance.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol is optimized for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene, as a model substrate.
Reagent and Solvent Selection: A Justified Approach
| Component | Recommended Choice | Concentration/Loading | Rationale & Expert Insight |
| Aryl Halide | This compound | 1.0 equiv | The starting material. Ensure high purity (>98%) to avoid side reactions and catalyst inhibition. |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.2 equiv | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling of the alkyne. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-3 mol% | Dichlorobis(triphenylphosphine)palladium(II) is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is often more reliable than using air-sensitive Pd(0) sources directly. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2-5 mol% | CuI is the most common and effective co-catalyst for activating the alkyne. It is critical to use a high-purity source, as oxidation to Cu(II) can promote undesirable alkyne homocoupling (Glaser coupling). |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2.0 - 3.0 equiv | The base is required to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne. DIPA is often preferred as it can help suppress Glaser homocoupling. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0.1 - 0.5 M | THF is a good general-purpose solvent. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity, but can be more difficult to remove during workup. The solvent must be thoroughly degassed. |
Step-by-Step Laboratory Procedure
Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the catalyst and promote side reactions.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., THF) via syringe.
-
Add the base (e.g., Triethylamine, 2.5 equiv) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting bromopyridine spot indicates reaction completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to quench the reaction and remove the base) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Post-Coupling Transformation: PMB Deprotection
The PMB group is a versatile protecting group for hydroxyl functions, but its removal is often a necessary final step. It is typically cleaved under acidic conditions.
Deprotection Protocol
-
Dissolution: Dissolve the purified Sonogashira product (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA) (5-10 equiv) dropwise. The anisole cation scavenger formed during the reaction often imparts a pink or red color to the solution.
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is fully consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-hydroxypyridine derivative by flash column chromatography.
Overall Synthetic Workflow
The following diagram outlines the complete process from starting material to the final deprotected product, providing a clear visual guide for the laboratory workflow.
Caption: Synthetic workflow from Sonogashira coupling to PMB deprotection.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly, changing the solvent to DMF, or increasing the reaction temperature. Ensure all reagents are pure and solvents are rigorously degassed.
-
Glaser Homocoupling: The formation of a di-alkyne byproduct is a common issue. This can be minimized by using DIPA instead of TEA, ensuring a truly oxygen-free environment, and adding the alkyne slowly to the reaction mixture.
-
Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it signifies catalyst decomposition. This can be caused by impurities or oxygen. The use of phosphine ligands can help stabilize the catalyst.
By following this detailed guide, researchers can confidently and efficiently perform the Sonogashira coupling on this compound, paving the way for the synthesis of novel and complex molecules for drug discovery and development.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, Y., et al. (2006). A unified Sonogashira coupling/5-endo-dig cyclization route to 2,5-disubstituted fused polycyclic furans. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Andrus, M. B., & Ma, S. (2002). Copper-Free Sonogashira Coupling Using Palladium on Carbon. Organic Letters, 4(13), 2313–2316. [Link]
The Strategic Application of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pyridine scaffold holds a privileged status, appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutic agents. Within this class of compounds, 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine emerges as a highly versatile and strategic building block. The presence of a bromine atom at the 5-position offers a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the 2-alkoxy group, protected by a 4-methoxybenzyl (PMB) ether, plays a crucial role in modulating the reactivity of the pyridine ring and can be readily deprotected to reveal a hydroxyl group for further functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors.
Core Application: A Key Intermediate in the Synthesis of PI3K/mTOR Inhibitors
A prime example showcasing the utility of 5-bromo-2-alkoxypyridine derivatives is in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] Consequently, dual PI3K/mTOR inhibitors have garnered significant attention as promising anticancer agents.[5][6]
One such clinically investigated dual inhibitor is GSK2126458 (Omipalisib).[7] The synthesis of GSK2126458 and its analogs provides a compelling case study for the application of 5-bromo-2-alkoxypyridine building blocks. While the exact starting material in the published synthesis of GSK2126458 is a methoxy derivative, this compound serves as an excellent alternative, with the PMB group offering advantages in terms of stability and selective deprotection.
The general synthetic strategy involves the use of the bromopyridine as a central scaffold, onto which other key fragments of the final molecule are assembled through sequential cross-coupling reactions. The bromine atom at the 5-position is strategically employed for a Suzuki-Miyaura coupling to introduce a complex heterocyclic system.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to be self-validating and provide a clear rationale for the experimental choices.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[8] This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid.
Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[8]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Vendor | >98% |
| Arylboronic Acid | Commercial Vendor | >97% |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Commercial Vendor | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial Vendor | >99% |
| 1,4-Dioxane | Commercial Vendor | Anhydrous |
| Water | In-house | Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.). Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The use of degassed solvents is essential to prevent catalyst deactivation.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-((4-methoxybenzyl)oxy)pyridine.
Expected Yields and Optimization:
| Arylboronic Acid Substituent | Catalyst Loading (mol%) | Base (equiv.) | Solvent Ratio (Dioxane:H₂O) | Temperature (°C) | Typical Yield (%) |
| Phenyl | 5 | K₂CO₃ (2.0) | 4:1 | 90 | 85-95 |
| 4-Methoxyphenyl | 5 | K₂CO₃ (2.0) | 4:1 | 90 | 80-90 |
| 3-Fluorophenyl | 5 | Cs₂CO₃ (2.0) | 4:1 | 100 | 75-85 |
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction scale.
Protocol 2: Deprotection of the 4-Methoxybenzyl (PMB) Ether
The PMB group is a versatile protecting group for hydroxyl functions that can be cleaved under oxidative or acidic conditions. This allows for the selective unmasking of the 2-hydroxyl group for further synthetic manipulations.
Principle: The PMB ether is cleaved by oxidation, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or by treatment with a strong acid like trifluoroacetic acid (TFA). The choice of deprotection method depends on the functional group tolerance of the rest of the molecule.
Diagram of the PMB Deprotection Workflow:
Caption: Alternative pathways for the deprotection of the PMB ether.
A. Oxidative Deprotection using DDQ
Step-by-Step Procedure:
-
Dissolution: Dissolve the 5-aryl-2-((4-methoxybenzyl)oxy)pyridine (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add DDQ (1.2-1.5 equiv.) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the 5-aryl-2-hydroxypyridine.
B. Acidic Deprotection using TFA
Step-by-Step Procedure:
-
Dissolution: Dissolve the 5-aryl-2-((4-methoxybenzyl)oxy)pyridine (1.0 equiv.) in CH₂Cl₂.
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10-20 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 1-3 hours).
-
Work-up:
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the 5-aryl-2-hydroxypyridine.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its bifunctional nature, combining a reactive bromine handle for cross-coupling with a protected hydroxyl group, enables the efficient construction of complex molecular architectures. The protocols detailed herein provide a robust framework for the utilization of this versatile reagent in the synthesis of high-value compounds, such as kinase inhibitors. By understanding the underlying principles of its reactivity and the rationale behind the experimental procedures, researchers can effectively leverage this compound to accelerate their drug discovery programs.
References
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. Available from: [Link]
-
He, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS medicinal chemistry letters, 9(5), 438–443. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2736. Available from: [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a highly potent inhibitor of PI3K and the mammalian target of rapamycin. ACS medicinal chemistry letters, 1(1), 39–43. Available from: [Link]
-
New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Available from: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. PubMed, 21(14), 4063-91. Available from: [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]
Sources
- 1. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding site of various kinases make it an invaluable pharmacophore.[1][3] Among the myriad of substituted pyridines, 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine has emerged as a particularly strategic building block for the synthesis of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of this compound, detailing its application in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide validated protocols for its derivatization, and discuss the broader implications for drug discovery professionals.
Molecular Rationale: Why this compound?
The utility of this building block stems from three key structural features:
-
The 5-Bromo Substituent: This bromine atom serves as a versatile synthetic handle for introducing molecular diversity. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space at this position to optimize interactions with the target kinase.[4][5][6]
-
The 2-Alkoxy Group: The oxygen at the 2-position, protected by a 4-methoxybenzyl (PMB) group, influences the electronic properties of the pyridine ring and can participate in crucial hydrogen bonding interactions within the kinase hinge region after deprotection. The PMB group is a stable protecting group that can be selectively removed under specific conditions, offering synthetic flexibility.[7][8]
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase's ATP-binding pocket.[3][9] This interaction is often a critical determinant of binding affinity and selectivity.
Synthetic Utility and Key Transformations
This compound is a versatile platform for constructing complex molecular architectures. The following sections detail key synthetic transformations and provide step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is the primary site for diversification. The choice of coupling reaction depends on the desired substituent to be introduced.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[4][6] These groups can be tailored to occupy hydrophobic pockets or form additional interactions within the kinase active site.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 663955-79-1 | 294.14 | 1.0 | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines.[5][10] This is particularly useful for synthesizing inhibitors where an amino group at this position can form critical interactions with the target kinase.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 663955-79-1 | 294.14 | 1.0 | 1.0 |
| Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Deprotection of the 4-Methoxybenzyl (PMB) Group
The final step in many synthetic routes utilizing this building block is the deprotection of the 2-oxy position to reveal the free hydroxyl group. This hydroxyl can then act as a key hydrogen bond donor. The PMB group can be cleaved under various conditions, with oxidative and acidic methods being the most common.[7][8]
Experimental Protocol: Oxidative Deprotection with DDQ
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| PMB-protected pyridine derivative | - | - | 1.0 | 1.0 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 84-58-2 | 227.01 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
Dissolve the PMB-protected pyridine derivative (1.0 equiv.) in a mixture of dichloromethane (10 mL) and water (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Protocol: Acidic Deprotection with TFA
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| PMB-protected pyridine derivative | - | - | 1.0 | 1.0 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10 equiv. | 10 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 mL | - |
Procedure:
-
Dissolve the PMB-protected pyridine derivative (1.0 equiv.) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (10 equiv.) dropwise at room temperature.
-
Stir the mixture for 2-6 hours, monitoring by TLC.[12]
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic pathways for the derivatization of this compound.
Application in Kinase Inhibitor Design: A Conceptual Framework
The derivatized 5-substituted-2-hydroxypyridine core can be strategically incorporated into kinase inhibitor scaffolds. The general design principle is illustrated below.
Caption: Conceptual model of a kinase inhibitor incorporating the derivatized pyridine core.
The 2-hydroxyl group is designed to interact with the kinase hinge region, mimicking the hydrogen bonding pattern of the adenine portion of ATP.[9] The substituent introduced at the C5 position via cross-coupling can be tailored to fit into adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for controlled and predictable derivatization through robust and scalable chemical reactions. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers in the field of drug discovery to design and synthesize next-generation targeted therapeutics. The strategic application of this building block will undoubtedly continue to contribute to the development of innovative treatments for a range of diseases driven by aberrant kinase activity.
References
- Zhang, et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 51(18), 5567-5577.
-
Reddy, T. S., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390. Available at: [Link]
- BenchChem. (2025). 3-Methyl-4-(pyridin-4-yl)aniline: A Superior Building Block for Kinase Inhibitor Synthesis.
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(42), 37851-37867. Available at: [Link]
- PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- BenchChem. (2025). The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of.
-
Taylor, M. S., & Jacobsen, E. N. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic letters, 8(23), 5175–5178. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Holzer, W., et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(10), 2323-2336. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Srikrishna, A., et al. (2000). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 65(18), 5875–5876. Available at: [Link]
- Holzer, W. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
Fox, J. M., et al. (2018). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 61(15), 6733-6745. Available at: [Link]
- Kumar, A., & Kumar, V. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research, 6(5), 1029-1036.
-
Domling, A. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Frontiers in Chemistry, 12, 1365859. Available at: [Link]
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. holzer-group.at [holzer-group.at]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Authored by: A Senior Application Scientist
Introduction: The Primacy of the Pyridine Scaffold and a Versatile Synthetic Tool
The pyridine ring is a privileged scaffold in medicinal chemistry and pharmaceutical sciences. As a fundamental nitrogen-containing heterocycle, it is a structural cornerstone in a multitude of natural products, vitamins, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore for designing molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The development of efficient and modular synthetic routes to create diverse libraries of substituted pyridines is therefore a paramount objective in drug discovery.[6]
This guide details the strategic application of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine as a versatile and highly valuable starting material for this purpose. This building block is ingeniously designed for selective functionalization:
-
C5-Bromine Handle: The bromine atom at the 5-position serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.
-
PMB-Protected Hydroxyl Group: The 2-position is protected as a 4-methoxybenzyl (PMB) ether. This group is robust under many reaction conditions but can be selectively cleaved late-stage to unmask the 2-hydroxypyridine, a common tautomer of 2-pyridone, which is itself a key structural motif in many biologically active molecules.
This document provides detailed protocols for leveraging this building block through palladium-catalyzed cross-coupling reactions and halogen-metal exchange, followed by the final deprotection step to yield the target compounds.
Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C5-Br bond of our starting material is highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid.[7] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of Pd precursor and ligand (e.g., Pd(OAc)₂, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Degassed solvents (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1))
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).[9]
-
Add the degassed solvent system via syringe (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting bromide).[9]
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[9]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-2-((4-methoxybenzyl)oxy)pyridine.
Data Summary Table: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 80-95 | A classic, reliable system for many substrates.[9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Buchwald ligands are excellent for challenging or sterically hindered substrates.[10] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 90-98 | Highly effective for a broad range of aryl bromides.[10] |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11][12] The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically copper(I) iodide.[13] The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper acetylide intermediate, which then participates in the transmetalation step.[13]
Protocol 2: General Procedure for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), often used as solvent or co-solvent)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add the solvent (e.g., THF, 5 mL per mmol of bromide).
-
Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), copper(I) iodide (0.02 equiv), and the amine base (e.g., DIPA, 5.0 equiv).[13]
-
Stir the reaction mixture vigorously at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-2-((4-methoxybenzyl)oxy)pyridine.
Data Summary Table: Sonogashira Coupling
| Pd Catalyst | Cu Source | Base | Solvent | Temp | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | DIPA | THF | RT | 85-95 | Standard, highly effective conditions for a wide range of alkynes.[13] |
| Pd(PPh₃)₄ | CuI | TEA | DMF | RT - 50°C | 80-90 | A common alternative system. DMF can be useful for solubility. |
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15][16] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[17] The choice of phosphine ligand is critical and often dictates the success and scope of the reaction.[16]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add the this compound (1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are generally complete in 4-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by column chromatography on silica gel to obtain the desired 5-amino-2-((4-methoxybenzyl)oxy)pyridine derivative.
Data Summary Table: Buchwald-Hartwig Amination
| Pd Precursor / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 75-95 | A highly general and effective system for a broad scope of amines. |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 70-90 | A classic catalyst system, particularly effective for anilines and secondary amines. |
Part 2: Functionalization via Halogen-Metal Exchange
As an alternative to palladium catalysis, the bromine atom can be converted into an organometallic species through halogen-metal exchange. This creates a potent nucleophilic carbon at the C5 position, which can react with a wide range of electrophiles.
Protocol 4: Lithiation and Electrophilic Quench
This procedure involves treating the starting bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to prevent side reactions.[18] The resulting 5-lithiopyridine intermediate is then reacted in situ with an electrophile.
Caption: Workflow for lithiation and electrophilic quench.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, solution in hexanes, 1.1 equiv.)
-
Electrophile (e.g., DMF, CO₂, I₂, 1.2-2.0 equiv.)
-
Anhydrous THF
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the aryllithium species.
-
Add a solution of the chosen electrophile in THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Data Summary Table: Electrophilic Quench
| Electrophile | Resulting Functional Group |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon Dioxide (CO₂, as dry ice) | Carboxylic Acid (-COOH) |
| Iodine (I₂) | Iodide (-I) |
| Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) (after acidic workup) |
Part 3: PMB Deprotection to Reveal 2-Hydroxypyridine
The final step in many synthetic sequences is the removal of the PMB protecting group to yield the 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. Oxidative cleavage with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a common and effective method.[19]
Protocol 5: Deprotection using DDQ
Caption: Workflow for PMB deprotection using DDQ.
Materials:
-
PMB-protected pyridine derivative
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-1.5 equiv.)
-
Dichloromethane (DCM)
-
Water or a buffer solution (pH 7)
Procedure:
-
Dissolve the PMB-protected pyridine (1.0 equiv.) in a mixture of DCM and water (e.g., 18:1 v/v).[19]
-
Add DDQ (1.2 equiv.) portion-wise to the stirring solution at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir until the color dissipates.
-
Separate the layers and extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the final 2-hydroxypyridine derivative.
Conclusion
This compound has been demonstrated to be a remarkably effective and versatile building block for the synthesis of complex, substituted pyridines. The orthogonal reactivity of the C5-bromo group and the C2-PMB ether allows for a modular and strategic approach to molecular construction. The detailed protocols provided herein for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as for lithiation-substitution, empower researchers and drug development professionals to rapidly generate diverse molecular libraries. The straightforward deprotection protocol further enhances the utility of this scaffold, making it an indispensable tool in the quest for novel therapeutic agents.
References
- Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Fluorescence, 32(4), 1469–1493.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
-
Wolfe, J. P., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 50(44), 10423-10426. [Link]
-
Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-859. [Link]
-
Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
-
Singh, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-657. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
-
SynArchive. (2024). Protection of Alcohol by Ether - 4-Methoxybenzyl ether (PMB). SynArchive. [Link]
-
Padwa, A., et al. (2016). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Organic Chemistry, 81(17), 7466-7479. [Link]
-
Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Green, R. A., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 20(15), 4579-4582. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
-
Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Organic Chemistry Portal. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]
-
ResearchGate. (n.d.). Lithiation of 4-bromo-5-methyl-2-phenyloxazole (1) by n-BuLi... ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-2-methoxy-4-methylpyridine. Pharmaffiliates. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
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- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. synarchive.com [synarchive.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Introduction
5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a key building block in contemporary drug discovery and development. Its unique trifunctional chemical architecture—a pyridine ring, a bromo substituent, and a 4-methoxybenzyl (PMB) ether—offers a versatile platform for the synthesis of complex molecular entities. The pyridine core is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other critical interactions with biological targets. The bromo-substituent serves as a valuable handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The PMB ether acts as a stable protecting group for the 2-hydroxy functionality of the pyridine ring, which can be selectively cleaved under specific conditions to reveal the hydroxyl group for subsequent synthetic manipulations.
These application notes provide a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the drug development sector. The protocols detailed herein are designed for scalability, safety, and reproducibility, with a focus on the underlying chemical principles to empower users to adapt and optimize the synthesis for their specific needs.
Synthetic Strategy: The Williamson Ether Synthesis
The most robust and widely adopted method for the preparation of this compound is the Williamson ether synthesis. This classic yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 5-bromo-2-hydroxypyridine, generated in situ, acts as the nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride.
The reaction proceeds via an SN2 mechanism, which favors a polar aprotic solvent to solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion.[1][2] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the relatively acidic hydroxyl group of the hydroxypyridine. Sodium hydride (NaH) is a common and effective choice for this purpose.[2]
The overall synthetic workflow can be visualized as a two-step, one-pot process:
-
Deprotonation: Formation of the sodium 5-bromo-2-pyridyloxide by reacting 5-bromo-2-hydroxypyridine with sodium hydride.
-
Alkylation: Nucleophilic attack of the pyridyloxide on 4-methoxybenzyl chloride to form the desired ether product.
Visualizing the Synthesis
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined workflow for the large-scale synthesis.
Process Safety and Hazard Analysis
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of some of the reagents involved.
Sodium Hydride (NaH):
-
Hazards: Sodium hydride is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[3] It is also corrosive and can cause severe skin and eye burns upon contact.[3]
-
Precautions:
-
Handle sodium hydride in an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox or under a nitrogen blanket.
-
Use only dry, non-protic solvents.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Ensure that a Class D fire extinguisher (for combustible metals) is readily available. DO NOT use water, carbon dioxide, or foam extinguishers on a sodium hydride fire.[3]
-
Quench any residual sodium hydride carefully with a high-boiling point alcohol like isopropanol or butanol, followed by the slow addition of water.
-
4-Methoxybenzyl chloride:
-
Hazards: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Precautions: Wear gloves and safety glasses. Avoid inhalation of vapors.
Dimethylformamide (DMF):
-
Hazards: DMF is a combustible liquid and is considered a reproductive toxin.
-
Precautions: Use in a well-ventilated area and avoid prolonged or repeated exposure.
Detailed Experimental Protocol
This protocol is optimized for a large-scale synthesis, yielding a significant quantity of the target compound with high purity.
Materials and Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Heating mantle.
-
Large separatory funnel.
-
Büchner funnel and flask for vacuum filtration.
-
Rotary evaporator.
-
5-bromo-2-hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
4-methoxybenzyl chloride
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Inert Atmosphere and Reagent Preparation:
-
Set up the reaction flask and ensure it is clean, dry, and purged with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.
-
To the flask, add anhydrous DMF (10 volumes relative to 5-bromo-2-hydroxypyridine).
-
-
Deprotonation:
-
Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 equivalents) to the DMF.
-
Stir the suspension and cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 5-bromo-2-hydroxypyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the 5-bromo-2-hydroxypyridine solution to the sodium hydride suspension via the addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
-
Alkylation:
-
Slowly add 4-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture via the addition funnel, again keeping the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
The product will have a higher Rf value than the starting 5-bromo-2-hydroxypyridine. The reaction is considered complete when the starting material is no longer visible by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride. Be prepared for gas evolution.
-
Once the gas evolution has ceased, dilute the mixture with a significant volume of water.
-
Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Analytical Characterization
Table 1: Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.55 (dd, 1H), 7.35 (d, 2H), 6.90 (d, 2H), 6.65 (d, 1H), 5.30 (s, 2H), 3.80 (s, 3H) |
| HPLC Purity | >98% (typical) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₂BrNO₂ [M+H]⁺: 294.01, found: 294.0 |
High-Performance Liquid Chromatography (HPLC) Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient would be from 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Conclusion
The large-scale synthesis of this compound via the Williamson ether synthesis is a reliable and scalable process. Careful attention to anhydrous conditions and the safe handling of sodium hydride are paramount for a successful and safe synthesis. The protocol provided in these application notes, coupled with the in-process monitoring and final product characterization methods, offers a comprehensive guide for producing this valuable intermediate with high purity and yield. The versatility of this compound ensures its continued importance in the development of novel therapeutics.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California. (2012). Standard Operating Procedure: Sodium Hydride. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
catalytic systems for cross-coupling of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: January 17, 2026
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The targeted functionalization of the pyridine ring is therefore a critical endeavor for drug development professionals and academic researchers. The substrate, this compound, is a highly valuable intermediate for this purpose. It features a bromine atom at the 5-position, a prime handle for palladium-catalyzed cross-coupling reactions, and a 4-methoxybenzyl (PMB) ether at the 2-position. The PMB group serves as a common protecting group for the hydroxyl functionality, while its electron-donating nature influences the electronic properties of the pyridine ring, impacting its reactivity in catalytic cycles.
This comprehensive guide provides a detailed exploration of catalytic systems for the effective cross-coupling of this key intermediate. We will move beyond simple procedural lists to dissect the fundamental roles of each component in the catalytic system, empowering researchers to make informed, rational decisions for reaction optimization. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Principles for Pyridine Cross-Coupling
Successfully coupling substrates like this compound requires an understanding of the inherent challenges associated with this class of heterocycles.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can form stable, off-cycle complexes that sequester the catalyst and inhibit or halt the reaction.[2] The selection of appropriate ligands is the primary strategy to mitigate this effect.
-
Electronic Effects: The PMB-oxy group at the C2 position is an electron-donating group (EDG), which enriches the pyridine ring with electron density. While this can make the C-Br bond stronger and less susceptible to oxidative addition (often the rate-limiting step), it also modulates the overall reactivity profile of the molecule.[3]
-
Reaction Scope: The versatility of the C-Br bond allows for a wide array of transformations, primarily:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with organoboron reagents.[4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with primary or secondary amines.[5][6][7]
-
Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.[8][9][10]
-
Stille Coupling: C-C bond formation using organostannanes, which are stable but toxic.[11][12][13]
-
Negishi Coupling: C-C bond formation with highly reactive but air-sensitive organozinc reagents.[14][15][16][17]
-
Deconstructing the Catalytic System: A Component Analysis
The success of any cross-coupling reaction hinges on the synergistic interplay of its four key components: the palladium source, the ligand, the base, and the solvent.
The Palladium Source: Precatalyst Selection
The active catalyst in these reactions is a Palladium(0) species. This is typically generated in-situ from a more stable Palladium(II) or Palladium(0) precursor.[18][19]
-
Common Precursors:
-
Pd(0) Sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used. Pd(PPh₃)₄ comes pre-ligated but can be inefficient if PPh₃ is not the desired ligand. Pd₂(dba)₃ is a common choice as the dba ligands are easily displaced by the desired ligand for the reaction.[20][21]
-
Pd(II) Sources: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are air-stable and cost-effective. They require in-situ reduction to Pd(0) to initiate the catalytic cycle, which can be accomplished by phosphine ligands, amines, or other reagents in the mixture.[19]
-
-
Modern Precatalysts: To improve stability, reliability, and ease of use, pre-formed palladacycle precatalysts have been developed. These are air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions.[21][22] They offer superior control over the active catalyst formation.
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component for challenging substrates. Its primary roles are to stabilize the palladium center, modulate its electronic properties to facilitate the catalytic cycle, and sterically shield it to prevent catalyst deactivation by the pyridine nitrogen.[2][3]
-
Bulky, Electron-Rich Phosphines: For electron-rich heteroaryl halides, ligands that are both sterically demanding and electron-rich are paramount.[23][24] The electron-rich nature enhances the rate of oxidative addition, while the steric bulk promotes reductive elimination and prevents the formation of inactive bis-ligated complexes.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. They are an excellent alternative to phosphine ligands, often providing high activity and catalyst stability.[19][22]
The Base: The Reaction Promoter
The base plays a crucial, non-passive role in the catalytic cycle. Its function depends on the specific cross-coupling reaction.
-
In Suzuki-Miyaura Coupling: The base activates the organoboron species by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step.[25]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the oxidative addition complex) to form the palladium-amido intermediate prior to reductive elimination.[27]
-
Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are typical.
-
The Solvent: The Reaction Medium
The solvent must dissolve all reactants and facilitate the reaction. Aprotic polar solvents are most common.
-
Typical Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[28]
-
Aqueous Mixtures: For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often employed to dissolve the inorganic base.[3][20]
-
Degassing: It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst and the phosphine ligands, which would lead to catalyst deactivation.[29]
Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
General Experimental Workflow
The following diagram illustrates the standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation with an arylboronic acid.[29][30]
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (1-5 mol%) and the ligand (1.2-2.4 equiv. relative to Pd).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, ~0.1 M concentration).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Catalytic Systems for Suzuki-Miyaura Coupling: | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 70-95 | Recommended for challenging couplings.[24] | | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | A classic system, effective for many substrates.[26][31] | | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 75-95 | Another highly active biaryl phosphine system.[3] | | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 65-85 | A reliable, commercially available catalyst.[25] |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for C-N bond formation with a primary or secondary amine.[7][27][30]
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-3 mol%), the ligand (1.2-2.4 equiv. relative to Pd), and the base (1.4-2.0 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., Toluene, ~0.1-0.2 M).
-
Add this compound (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Catalytic Systems for Buchwald-Hartwig Amination: | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | A well-established system for C-N coupling.[24] | | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH or Dioxane | 100 | 75-98 | XPhos often provides excellent results.[24][32] | | RuPhos-Pd-G3 (2) | - | LHMDS (1.5) | THF | 65-80 | A modern, highly active precatalyst.[32] |
Protocol 3: Sonogashira Coupling
This protocol details a general procedure for coupling with a terminal alkyne, which typically requires a copper(I) co-catalyst.[8][30]
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 5-10 mol%).
-
Seal the flask and establish an inert atmosphere (evacuate/backfill x3).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA), 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.
Suzuki-Miyaura Catalytic Cycle
The cycle involves the oxidative addition of the aryl bromide to Pd(0), transmetalation with the activated boronate species, and reductive elimination to form the product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
This cycle is similar but involves coordination of the amine and deprotonation to form a key palladium-amido intermediate.[5]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 17. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
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- 19. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 23. researchgate.net [researchgate.net]
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- 32. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
The pyridine ring is a cornerstone scaffold in the development of high-efficacy agrochemicals, valued for its presence in a wide array of fungicides, herbicides, and insecticides.[1] Within this class of compounds, functionalized pyridine intermediates offer a platform for rapid structural diversification to generate novel active ingredients. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine has emerged as a particularly valuable building block. Its strategic design incorporates two key features: a bromine atom at the 5-position, which is primed for modern cross-coupling reactions, and a 4-methoxybenzyl (PMB) protected hydroxyl group at the 2-position.[2] This PMB ether allows for the selective introduction of various moieties via carbon-carbon or carbon-nitrogen bond formation, followed by a straightforward deprotection to reveal a 2-hydroxypyridine, a common toxophore in many successful agrochemicals.[3][4]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical use of this compound in the synthesis of potential agrochemical candidates. We will delve into detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions and the subsequent deprotection of the PMB ether, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, enabling the linkage of the pyridine core to a diverse range of aryl and heteroaryl fragments.[5][6] This modular approach is central to building molecular libraries for biological screening in the quest for new agrochemical leads.
Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Precursor
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a novel biaryl pyridine derivative, a common structural motif in advanced fungicides and herbicides.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 663955-79-1 | 294.14 | 1.0 | 1.0 |
| (4-Trifluoromethyl)phenylboronic acid | 128796-39-4 | 189.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (294 mg, 1.0 mmol), (4-Trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: To this mixture, add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-((4-trifluoromethyl)phenyl)-2-((4-methoxybenzyl)oxy)pyridine.
Expert Insights:
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.[7] For more challenging substrates, other palladium sources and ligands, such as Pd(dppf)Cl₂ or Buchwald-type ligands, may offer improved yields.
-
Base Selection: An inorganic base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle.[8] The aqueous conditions facilitate the dissolution of the base.
-
Solvent System: A biphasic solvent system of dioxane and water is often optimal for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.[5]
Deprotection of the 4-Methoxybenzyl (PMB) Ether
The final step in unmasking the 2-hydroxypyridine core is the cleavage of the PMB ether. This protecting group is advantageous due to its stability under various reaction conditions, yet it can be removed reliably under specific oxidative or acidic conditions.
Protocol: Oxidative Deprotection using DDQ
This protocol describes a mild and efficient method for the deprotection of the PMB ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reaction Scheme:
Oxidative deprotection of the PMB ether.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| 5-Aryl-2-((4-methoxybenzyl)oxy)pyridine | - | - | 1.0 | 1.0 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 84-58-2 | 227.01 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Experimental Protocol:
-
Reaction Setup: Dissolve the 5-Aryl-2-((4-methoxybenzyl)oxy)pyridine (1.0 mmol) in a mixture of dichloromethane (10 mL) and water (1 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add DDQ (340 mg, 1.5 mmol) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final 5-Aryl-2-hydroxypyridine.
Expert Insights:
-
Mechanism of Deprotection: DDQ facilitates the oxidative cleavage of the electron-rich PMB ether.[9] The presence of water is often beneficial for the reaction.
-
Alternative Deprotection Methods: If the substrate is sensitive to oxidative conditions, acidic cleavage using trifluoroacetic acid (TFA) can be employed.[10] However, this method is less selective if other acid-labile protecting groups are present.
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from the starting material to a potential agrochemical candidate.
Workflow for agrochemical discovery.
Conclusion
This compound stands as a highly effective and versatile intermediate for the synthesis of novel agrochemicals. Its capacity for undergoing efficient palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the privileged pyridine scaffold. The subsequent straightforward deprotection of the PMB ether to reveal the biologically significant 2-hydroxypyridine moiety further enhances its utility. The protocols and insights provided herein are intended to empower researchers to leverage this key building block in the development of the next generation of crop protection solutions.
References
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 2016.
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 2014.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.
-
Protection of Alcohol by Ether. SynArchive. Available at: [Link]
- The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
- Application Notes: The Strategic Role of 3-Bromo-5-methoxypyridine in the Synthesis of Novel Agrochemicals. BenchChem.
- Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions.
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton - University of Southampton.
-
Suzuki reaction. Wikipedia. Available at: [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024.
- Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyridine as a Precursor for Agrochemical Synthesis. BenchChem.
-
5-Bromo-2-hydroxypyridine. People. Available at: [Link]
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.csail.mit.edu [people.csail.mit.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Common Synthesis Issues
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride. While seemingly straightforward, this SN2 reaction can be prone to several issues that can significantly impact the yield and purity of the final product.[1][2][3] This section provides a detailed, question-and-answer-style guide to troubleshoot common problems.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation of 5-Bromo-2-hydroxypyridine: The first step in the Williamson ether synthesis is the deprotonation of the hydroxyl group on the pyridine ring to form a pyridinolate anion.[4][5] Incomplete deprotonation will result in unreacted starting material.
-
Root Cause Analysis: The pKa of the proton on the hydroxyl group of 5-bromo-2-hydroxypyridine is such that a sufficiently strong base is required for complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may not be effective, leading to an equilibrium that does not favor the pyridinolate.[2]
-
Recommended Solutions:
-
Stronger Base Selection: Employ a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[2][6] These will irreversibly deprotonate the hydroxypyridine, driving the reaction towards completion.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Any moisture will react with the strong base, reducing its efficacy.[7] Solvents should be freshly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Temperature: The SN2 reaction is temperature-dependent.
-
Root Cause Analysis: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions, such as elimination of the alkyl halide.[6]
-
Recommended Solutions:
-
Temperature Optimization: A good starting point is to run the reaction at a moderately elevated temperature, for instance, 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
-
Poor Solubility of Reactants: The pyridinolate salt may have limited solubility in the reaction solvent.
-
Root Cause Analysis: If the nucleophile is not adequately solvated, its ability to participate in the SN2 reaction is diminished.
-
Recommended Solutions:
-
Solvent Choice: Utilize a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][6] These solvents are excellent at solvating ions and promoting SN2 reactions.[8]
-
Phase-Transfer Catalysis: Consider the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[9][10][11] A PTC can facilitate the transfer of the pyridinolate anion from a solid or aqueous phase into the organic phase where the 4-methoxybenzyl chloride is dissolved, thereby increasing the reaction rate.[10]
-
-
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer: The formation of an alkene byproduct is a classic indication that the E2 elimination pathway is competing with the desired SN2 reaction.[6] This is a common side reaction in Williamson ether syntheses.[1]
-
Root Cause Analysis: The pyridinolate anion is a reasonably strong base and can abstract a proton from the benzylic position of 4-methoxybenzyl chloride, leading to the formation of an alkene. This is more likely to occur with secondary and tertiary alkyl halides, but can also be a factor with primary halides under forcing conditions.[6]
-
Recommended Solutions:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[6] Elimination reactions often have a higher activation energy.
-
Choice of Leaving Group: While chloride is common, using a better leaving group on the benzyl moiety, such as bromide or iodide, can sometimes accelerate the SN2 reaction relative to elimination.
-
Base Addition Strategy: Add the base slowly to the solution of 5-bromo-2-hydroxypyridine to maintain a low instantaneous concentration of the pyridinolate. This can be followed by the slow addition of the 4-methoxybenzyl chloride.
-
Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate points to a mixture of products and unreacted starting materials.
-
Potential Impurities and Their Origins:
-
Unreacted 5-bromo-2-hydroxypyridine: As discussed in Question 1, this is often due to incomplete deprotonation or insufficient reaction time/temperature.
-
Unreacted 4-methoxybenzyl chloride: This can result from a non-stoichiometric ratio of reactants or a slow reaction rate.
-
4-methoxybenzyl alcohol: This can form if there is residual water in the reaction mixture that hydrolyzes the 4-methoxybenzyl chloride.
-
Bis(4-methoxybenzyl) ether: This can form if the 4-methoxybenzyl alcohol (formed in situ) is deprotonated and reacts with another molecule of 4-methoxybenzyl chloride.
-
C-Alkylated Byproduct: The pyridinolate anion is an ambident nucleophile, meaning it can react through the oxygen or a carbon atom on the ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts.[6]
-
-
Strategies for Improved Purity:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess (1.1-1.2 equivalents) of the 4-methoxybenzyl chloride is often used to ensure complete consumption of the more valuable 5-bromo-2-hydroxypyridine.
-
Strict Anhydrous Conditions: As mentioned previously, this is critical to prevent hydrolysis of the alkylating agent.
-
Purification Technique: Column chromatography on silica gel is typically effective for separating the desired product from the common impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] The reaction can be broken down into two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 5-bromo-2-hydroxypyridine, forming a nucleophilic pyridinolate anion.
-
Nucleophilic Attack: The pyridinolate anion then acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. This occurs in a single, concerted step where the carbon-oxygen bond is formed at the same time as the carbon-chlorine bond is broken.[1]
Q2: Which solvents are most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice for promoting SN2 reactions.[6][8] Good options include:
-
Acetonitrile (CH₃CN) [6][8] These solvents effectively solvate the cation of the pyridinolate salt, leaving the anion "naked" and more nucleophilic. Protic solvents, such as alcohols, should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Q3: Can I use a different protecting group for the hydroxyl moiety?
A3: While the 4-methoxybenzyl (PMB) group is a common and effective protecting group, other options exist. The choice of protecting group will depend on the subsequent steps in your overall synthetic scheme and the conditions required for its removal. The PMB group is advantageous because it is relatively stable but can be cleaved under specific oxidative or acidic conditions.
Q4: Is a phase-transfer catalyst necessary for this synthesis?
A4: A phase-transfer catalyst (PTC) is not strictly necessary but can be highly beneficial, especially in large-scale reactions or when using less soluble bases like potassium carbonate.[9][10][11] A PTC can significantly increase the reaction rate by facilitating the transport of the pyridinolate anion into the organic phase.[10] This can lead to shorter reaction times, milder reaction conditions, and potentially higher yields.[12]
Optimized Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation.[2][6] |
| Solvent | Anhydrous DMF | Polar aprotic solvent to promote SN2 reaction.[2][4][6] |
| Temperature | 60-70 °C | Balances reaction rate and minimizes side reactions.[6] |
| Work-up | Quench with NH₄Cl | Safely neutralizes excess NaH. |
| Purification | Column Chromatography | Effective for removing polar and non-polar impurities. |
Visualizing the Process
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
J&K Scientific LLC. (2022, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
African Rock Art. (n.d.). 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. Retrieved from [Link]
- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
ResearchGate. (2025, November 11). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Retrieved from [Link]
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
-
ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. francis-press.com [francis-press.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Purification of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the dedicated technical support guide for the purification of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this key intermediate. Our goal is to provide you with field-proven insights and robust protocols to ensure the high purity and yield of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride in the presence of a base.[1] Given this, the primary impurities are typically:
-
Unreacted Starting Materials: 5-bromo-2-hydroxypyridine and 4-methoxybenzyl chloride.
-
Base and Salts: The inorganic base (e.g., K₂CO₃, NaH) and the resulting halide salt (e.g., KCl, NaCl).
-
Hydrolysis Byproduct: 4-methoxybenzyl alcohol, formed if moisture is present in the reaction, which can hydrolyze the alkyl halide.[2]
-
Elimination Byproducts: While less common with primary benzyl halides, elimination reactions can sometimes occur, especially at higher temperatures.[3][4]
-
Solvent Residue: High-boiling point polar aprotic solvents like DMF or DMSO, which are often used to facilitate the Sₙ2 reaction, can be difficult to remove.[1][4]
Q2: How can I effectively monitor the progress of my reaction to minimize purification challenges?
A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress. Co-spot your reaction mixture with your starting materials (5-bromo-2-hydroxypyridine and 4-methoxybenzyl chloride) on the same TLC plate. The reaction is complete when the spot corresponding to the limiting starting material has been completely consumed. This prevents the formation of unnecessary byproducts from extended heating and simplifies the subsequent purification by minimizing the number of components in the crude mixture.
Q3: What is the best general strategy for purifying this compound?
A3: A multi-step approach is most effective:
-
Aqueous Workup: First, perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities like residual base or solvents like DMF.
-
Flash Column Chromatography: This is the primary and most crucial step for separating the desired product from unreacted starting materials and organic byproducts due to differences in polarity.[5][6]
-
Recrystallization: If the purified product is a solid and contains minor impurities, recrystallization is an excellent final step to achieve high purity.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: My TLC plate shows multiple spots, and I'm not sure which one is my product.
-
Likely Cause: Incomplete reaction or formation of byproducts. The polarity of the product, starting materials, and byproducts will differ.
-
Solution & Identification Strategy:
-
Polarity Analysis: 5-bromo-2-hydroxypyridine is the most polar starting material and will have the lowest Rf value. 4-methoxybenzyl chloride is less polar and will have a higher Rf. The product, this compound, is an ether and will be significantly less polar than the starting alcohol, resulting in the highest Rf value among the key components.
-
UV Visualization: All three components (product and both starting materials) contain aromatic rings and should be visible under a UV lamp (254 nm).
-
Staining: Use a potassium permanganate (KMnO₄) stain. The 5-bromo-2-hydroxypyridine (a phenol derivative) and any 4-methoxybenzyl alcohol byproduct will react strongly, producing a yellow/brown spot. The product and the alkyl chloride starting material will be much less reactive or unreactive to this stain.
-
| Compound | Expected Relative Rf (Hexane/EtOAc) | UV Active (254 nm) | KMnO₄ Stain Reaction |
| 5-bromo-2-hydroxypyridine | Low | Yes | Strong (Yellow/Brown) |
| 4-methoxybenzyl alcohol (byproduct) | Intermediate-Low | Yes | Strong (Yellow/Brown) |
| 4-methoxybenzyl chloride | High | Yes | Weak / None |
| Product | Highest | Yes | None |
Problem 2: I'm getting poor separation during my flash column chromatography.
-
Likely Cause: The solvent system (eluent) is not optimized for your specific mixture. The polarity of the eluent may be too high, causing all compounds to elute together, or too low, causing compounds to remain on the baseline.
-
Solution & Optimization:
-
Systematic TLC Analysis: Before running the column, test various solvent systems using TLC. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (90:10, 80:20, etc.).
-
Target Rf Value: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate. This Rf value typically provides the best separation on a silica gel column.
-
Ensure Dry Loading: If your crude product is not readily soluble in the eluent, it's best to "dry load" it onto the column. Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Problem 3: My final product is an oil, but I expected a solid. It seems pure by NMR.
-
Likely Cause: The presence of residual solvent or a very minor impurity is preventing crystallization.
-
Solution:
-
High Vacuum Drying: Ensure all solvent is removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C).
-
Induce Crystallization: If the product is indeed a solid at room temperature, crystallization can be induced. Try scratching the inside of the flask with a glass rod at the surface of the oil.
-
Trituration/Recrystallization: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. If the product is a solid, it should precipitate out, while the impurities may remain in the solvent. The resulting solid can then be isolated by filtration.
-
Section 3: Detailed Purification Protocols & Visual Workflows
Purification Workflow Overview
The following diagram illustrates the logical flow for isolating and purifying this compound from the crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Purification
Use this flowchart to diagnose and resolve common purification issues.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Document ID: TSC-2026-01-A7 Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This Williamson ether synthesis, which couples 5-bromo-2-hydroxypyridine with 4-methoxybenzyl chloride (PMB-Cl), is a common transformation in medicinal chemistry and materials science. However, the reaction is frequently complicated by the formation of several byproducts that can reduce yield and complicate purification. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the most likely byproducts?
A1: Low yield and multiple products are common issues. The primary cause is the ambident nucleophilic nature of the 5-bromo-2-hydroxypyridine starting material, which exists in a tautomeric equilibrium with 5-bromo-pyridin-2(1H)-one. This leads to a competition between the desired O-alkylation and an undesired N-alkylation.
The most common byproducts are summarized in the table below:
| Byproduct Name | Structure | Common Cause | Mitigation Strategy |
| 5-Bromo-1-(4-methoxybenzyl)pyridin-2(1H)-one | N-Alkylated Isomer | Reaction at the nitrogen atom of the pyridone tautomer. Often favored by certain solvent/base combinations. | Optimize base and solvent selection (see Q2). Use of phase-transfer catalysts or specific metal salts can enhance O-selectivity. |
| 4-Methoxybenzyl alcohol | Hydrolysis of 4-methoxybenzyl chloride due to trace water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar). | |
| Bis(4-methoxyphenyl)methyl ether | Reaction of 4-methoxybenzyl alcohol (formed from hydrolysis) with another molecule of 4-methoxybenzyl chloride. | Strictly anhydrous conditions. | |
| Unreacted Starting Materials | 5-bromo-2-hydroxypyridine & 4-methoxybenzyl chloride | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Ensure at least one equivalent of a suitable base is used. Optimize reaction time and temperature via TLC monitoring. |
Q2: My main byproduct is the N-alkylated isomer. How can I improve the selectivity for the desired O-alkylated product?
A2: Achieving high O-alkylation selectivity is the critical challenge. The outcome is highly dependent on the reaction conditions, which influence the reactivity of the two nucleophilic sites (oxygen vs. nitrogen).
-
Causality: The oxygen atom of the deprotonated 2-hydroxypyridine is a "hard" nucleophile, while the nitrogen is "softer". According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles react preferentially with hard electrophiles. While the benzylic carbon is relatively soft, reaction conditions can be tuned to favor attack by the harder oxygen nucleophile. Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive alkoxide/phenoxide anion, which often favors O-alkylation.[1]
-
Recommended Actions:
-
Choice of Base: Use weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can sometimes favor N-alkylation.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for promoting O-alkylation.[2]
-
Metal Additives: The addition of certain metal salts can act as a Lewis acid, coordinating to the oxygen and enhancing its nucleophilicity. A study on the selective O-benzylation of similar 2-pyridone systems demonstrated excellent yields using zinc(II) chloride as an additive.[3]
-
Q3: I have a mixture of products. How can I confirm the identity of the O-alkylated versus the N-alkylated isomer using NMR?
A3: 1H NMR spectroscopy is the most effective tool for distinguishing between the O- and N-alkylated products. The key diagnostic signal is the chemical shift of the benzylic methylene protons (-O-CH₂-Ar or -N-CH₂-Ar).
-
O-Alkylated Isomer (Desired Product): The benzylic protons (-O-CH₂-) are attached to an oxygen atom. They will appear further downfield due to the strong deshielding effect of the oxygen. Expect a singlet in the range of δ 5.3-5.5 ppm . For the closely related analog, 2-(benzyloxy)-5-bromopyridine, this signal appears at δ 5.33 ppm.[3]
-
N-Alkylated Isomer (Byproduct): The benzylic protons (-N-CH₂-) are attached to a nitrogen atom. They are less deshielded compared to the O-alkylated product. Expect a singlet in the range of δ 5.0-5.2 ppm .
For unambiguous assignment, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to show a correlation from the benzylic protons to the carbon atom at the 2-position of the pyridine ring (C2). For the O-alkylated isomer, this will be a 3-bond correlation (³J_CH), whereas for the N-alkylated isomer, it will be a 2-bond correlation (²J_CH).[4]
Q4: How can I effectively separate the desired O-alkylated product from the N-alkylated byproduct?
A4: The two isomers have different polarities and can typically be separated using silica gel flash column chromatography.
-
Polarity Difference: The N-alkylated pyridone is significantly more polar than the O-alkylated pyridine ether due to the presence of the carbonyl group (C=O).
-
Chromatography Protocol:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute with a non-polar solvent system, gradually increasing the polarity. A common starting point is a mixture of hexanes and ethyl acetate.
-
The less polar O-alkylated product (desired) will elute first.
-
The more polar N-alkylated byproduct will elute later, often requiring a higher concentration of the polar solvent (ethyl acetate).
-
Monitor the fractions by TLC to identify and combine the pure product.
-
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Competing O- vs. N-alkylation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
Recommended Experimental Protocol
This protocol is adapted from a procedure for a closely related analog and is optimized for selective O-alkylation.[3]
Materials:
-
5-Bromo-2-hydroxypyridine
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Zinc(II) chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxypyridine (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous zinc(II) chloride (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.
-
Reagent Addition: Add 4-methoxybenzyl chloride (1.1 eq.) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate) to afford the pure this compound.
References
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
-
Geronikaki, A., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. Available at: [Link]
-
MDPI. (2022). Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. Molecules, 27(15), 4987. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. CN102321016A.
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(39), 5300-5302. Available at: [Link]
-
ACS Publications. (2000). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 2(18), 2821-2823. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. Organic Chemistry Frontiers. Available at: [Link]
-
University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. Here, we will delve into common challenges and provide evidence-based solutions in a practical question-and-answer format.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in a Suzuki coupling with this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability.
Potential Cause: Inefficient Catalyst System
The pyridine nitrogen and the ether oxygen in your substrate can coordinate to the palladium center, potentially hindering the catalytic cycle. Therefore, the choice of ligand is critical.
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands like SPhos and XPhos have demonstrated high efficacy in couplings with heteroaryl halides.[1][2] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step with the electron-rich pyridine ring.[3]
Potential Cause: Suboptimal Base and Solvent
The base is crucial for activating the boronic acid in the transmetalation step.[4] The solvent system must be appropriate to dissolve all reactants and facilitate the catalytic cycle.
-
Solution: A common and effective combination is a carbonate or phosphate base with an ethereal solvent. Consider screening bases such as K₂CO₃ or K₃PO₄.[4] A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.[5] It is imperative to thoroughly degas all solvents to prevent oxygen from deactivating the palladium catalyst.[6]
Potential Cause: Low Reaction Temperature
While Suzuki couplings can often be run at moderate temperatures, electron-rich and sterically hindered substrates may require more thermal energy to overcome the activation barrier for oxidative addition.
-
Solution: If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it to a range of 80-100 °C.[7] Always monitor for potential degradation of starting materials or product at higher temperatures.
Issue 2: Significant Formation of Side Products
Question: My reaction is producing several byproducts, which is complicating purification and reducing my yield. What are these side products and how can I minimize their formation?
Answer:
The formation of byproducts in Suzuki couplings is a common issue. For your specific substrate, the most likely side reactions are homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation.[8]
Potential Cause: Homocoupling of the Boronic Acid
This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using the freeze-pump-thaw method.[9]
Potential Cause: Dehalogenation of this compound
In this side reaction, the bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[10]
-
Solution: Ensure high purity of all reagents. If dehalogenation is a persistent issue, consider changing the base. For instance, if you are using a hydroxide base, switching to a carbonate or phosphate may be beneficial.
Potential Cause: Protodeboronation of the Boronic Acid
This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene. This is particularly problematic with electron-deficient heteroaryl boronic acids.[11]
-
Solution: Using a more stable boronic acid derivative, such as a pinacol boronate ester, can mitigate this issue.[6] Additionally, carefully controlling the amount of water in the reaction and using a non-protic solvent system can also help.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your this compound to form a Pd(II) complex.[12]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated.[7]
Q2: Which palladium catalyst and ligand combination is a good starting point for my substrate?
A2: For an electron-rich heteroaryl bromide like this compound, a robust catalyst system is required. A good starting point would be a pre-catalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) catalyst like Pd-PEPPSI-IPr.[2][14][15] These systems are known to be effective for challenging substrates.[16][17]
Q3: How critical is the purity of my starting materials and reagents?
A3: The purity of all components is paramount for a successful Suzuki coupling. Impurities in the starting materials, solvents, or base can poison the catalyst or lead to unwanted side reactions.[10] For instance, trace amounts of water can affect anhydrous reactions, while oxygen can lead to catalyst deactivation and homocoupling.[9]
Q4: Can I use an aryl chloride instead of an aryl bromide?
A4: While aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, modern catalyst systems with highly active ligands like those from the Buchwald group have made the coupling of aryl chlorides more feasible. However, you may need to use a more active catalyst system, higher catalyst loading, and potentially higher temperatures.[2]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials and the formation of the product.[18] For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.
Recommended General Protocol
This protocol serves as a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the this compound, arylboronic acid, and base.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligand | Effective for challenging heteroaryl substrates. |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands | Promotes oxidative addition and prevents catalyst deactivation. |
| Base | K₃PO₄ or K₂CO₃ | Efficiently activates the boronic acid for transmetalation.[4] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | Ensures solubility of all reactants. |
| Temperature | 80 - 100 °C | Overcomes activation energy for electron-rich substrates. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(8), 2696–2704. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
-
Wikipedia. SPhos. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
PMC - NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]
-
MDPI. Palladium PEPPSI-IPr Complex Supported on a Calix[4]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
PMC - NIH. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
NSF Public Access Repository. [IPr#‒PEPPSI] ‒ Well-Defined, Highly Hindered and Broadly. Available from: [Link]
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
CiteSeerX. Buchwald Ligands and Precatalysts Table of Contents. Available from: [Link]
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SPhos - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
troubleshooting failed reactions involving 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Technical Support Center: 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine in Synthesis
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its utility stems from two key features:
-
The Bromine Atom at the 5-position: This serves as a versatile handle for introducing a wide range of substituents via reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3] The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in these catalytic cycles.[2]
-
The 4-Methoxybenzyl (PMB) Ether at the 2-position: This acts as a protecting group for the 2-hydroxypyridine functionality.[4] The PMB group is relatively stable under various reaction conditions but can be selectively removed when needed, unmasking the hydroxyl group for further transformations.[4][5][6]
Q2: I am planning a Suzuki-Miyaura coupling reaction with this substrate. What are the critical parameters to consider for a successful reaction?
For a successful Suzuki-Miyaura coupling, several factors must be carefully controlled:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] It is imperative to perform the reaction under an inert atmosphere (Argon or Nitrogen). This can be achieved by thoroughly degassing solvents and flame-drying glassware.[7]
-
Reagent Quality: The purity of your boronic acid and the dryness of your base and solvent are paramount. Water can lead to a competitive side reaction called protodeboronation, where the boronic acid is cleaved, reducing your yield.[7][8]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-rich pyridyl halides, bulky and electron-rich phosphine ligands like SPhos and XPhos are often effective in promoting the oxidative addition step.[7][9]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[10] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][9] The strength and solubility of the base can significantly impact the reaction rate and yield.
Troubleshooting Guide: Cross-Coupling Reactions
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material (this compound).
Potential Causes & Solutions:
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, inhibiting its activity.[8][11] This is a common issue with pyridine-containing substrates.[11]
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been oxidized.
-
Poor Reagent Quality: As mentioned in the FAQs, water and other impurities can be detrimental.
-
Solution: Use anhydrous solvents and freshly opened or purified reagents. Finely grinding the base can also improve reaction reproducibility.[12]
-
-
Suboptimal Reaction Conditions: The temperature or solvent may not be ideal for your specific substrates.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.[7]
Problem 2: Failure in Buchwald-Hartwig Amination
Symptoms: Similar to the Suzuki coupling, the reaction stalls with starting materials largely unconsumed.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen and the amine coupling partner can both act as ligands for the palladium center, leading to catalyst deactivation.[3]
-
Inappropriate Base: The base must be strong enough to deprotonate the amine but not so nucleophilic that it competes in the reaction.
-
Substrate-Specific Issues: The electronic properties of your specific amine can influence its reactivity.
-
Solution: For less reactive amines, you may need to switch to a more active catalyst system or increase the reaction temperature.[3]
-
Troubleshooting Guide: PMB Deprotection
Problem 3: Incomplete or Failed Deprotection of the PMB Group
Symptoms: After the deprotection reaction, analysis shows a mixture of the desired 2-hydroxypyridine product and the PMB-protected starting material.
Potential Causes & Solutions:
-
Oxidative Cleavage (DDQ or CAN):
-
Insufficient Oxidant: The stoichiometry of the oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) may be insufficient.[4][17]
-
Solution: Increase the equivalents of the oxidant. It is common to use a slight excess.[4]
-
-
Reaction Conditions: The reaction may be too slow at the current temperature.
-
-
Acidic Cleavage (TFA):
-
Insufficiently Strong Acid: For some substrates, trifluoroacetic acid (TFA) may not be strong enough to effect complete cleavage.[5][6]
-
Solution: Consider using a stronger acid like triflic acid (TfOH).[6] However, be mindful of other acid-sensitive functional groups in your molecule.
-
-
Cation Scavenger: The 4-methoxybenzyl cation generated during acidic cleavage can be trapped by nucleophiles on your substrate or polymerize.[4]
-
Solution: Add a cation scavenger, such as anisole or 1,3-dimethoxybenzene, to the reaction mixture.[6]
-
-
PMB Deprotection Pathways
Caption: Common methods for the deprotection of the PMB ether.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
General Protocol for PMB Deprotection with DDQ
-
Preparation: Dissolve the PMB-protected pyridine (1.0 equiv.) in a solvent system such as dichloromethane/water (e.g., 18:1).[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DDQ (1.1-1.5 equiv.) as a solid in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up & Purification: Upon completion, the reaction mixture can often be directly loaded onto a silica gel column for purification.[4]
Quantitative Data Summary
| Reaction Type | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 70-95 | [9] |
| Buchwald-Hartwig | Pd(OAc)₂ (2), XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 75-90 | [3] |
| PMB Deprotection (DDQ) | N/A | N/A | CH₂Cl₂/Buffer | 0 to RT | 90-97 | [4] |
| PMB Deprotection (TFA) | N/A | N/A | CH₂Cl₂ | RT | 85-95 | [5][6] |
Note: Yields are highly substrate-dependent and these values should be considered as a general guide.
References
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Poon, K. W., & Dudley, G. B. (2006). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 47(32), 5739-5741. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
stability of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine under acidic or basic conditions
Welcome to the technical support guide for 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This document is designed for researchers, medicinal chemists, and process scientists to provide a comprehensive understanding of the stability profile of this compound. Instead of a simple datasheet, this guide offers practical, field-tested advice and experimental protocols to help you assess its stability under your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this molecule is primarily dictated by its two key functional groups: the p-methoxybenzyl (PMB) ether and the bromopyridine core.
-
Acidic Conditions: The PMB ether linkage is the most probable point of failure. PMB ethers are well-known protecting groups that are intentionally cleaved under acidic conditions.[1][2][3] Therefore, the compound is expected to be unstable to moderate and strong acids (e.g., TFA, HCl, H₂SO₄), leading to deprotection to form 5-bromo-2-hydroxypyridine and the p-methoxybenzyl cation.
-
Basic Conditions: The molecule is expected to show good stability towards a wide range of non-nucleophilic bases (e.g., NaH, K₂CO₃, Et₃N). However, strong nucleophilic bases (e.g., NaOH, NaOMe) at elevated temperatures may pose a risk of nucleophilic aromatic substitution (SNAr), potentially displacing the bromide.[4][5]
-
Oxidative Conditions: While not the focus of this guide, it is critical to note that PMB ethers are highly susceptible to cleavage by oxidative reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (ceric ammonium nitrate).[2][6]
Q2: I need to perform a reaction under acidic conditions. How can I determine if my compound will survive?
A2: Given the high likelihood of PMB ether cleavage, you must perform a small-scale stability test using your intended acid before committing a large amount of material. The cleavage occurs via an SN1-type mechanism, where the ether oxygen is protonated, leading to the formation of a resonance-stabilized p-methoxybenzyl carbocation.[7][8]
Potential Acid-Mediated Degradation Pathway
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed cleavage of PMB ethers.
Caption: Potential SNAr pathway on the bromopyridine ring.
Protocol 2: Small-Scale Base Stability Test
This protocol helps determine if the compound is stable to your intended basic conditions. We use sodium methoxide as a representative strong, nucleophilic base.
Materials:
-
This compound (~10 mg)
-
Methanol (MeOH) or an appropriate aprotic solvent like DMF
-
Sodium methoxide (NaOMe) solution or solid
-
Saturated ammonium chloride (NH₄Cl) solution
-
TLC plates, LC-MS vials, appropriate solvents
Procedure:
-
Preparation: Dissolve ~10 mg of the starting material in 0.5 mL of solvent (e.g., MeOH or DMF).
-
Control Spot: Spot a small amount of this solution onto a TLC plate.
-
Base Addition: Add 1.1 equivalents of the base. If your reaction is to be run at an elevated temperature, heat the vial to that temperature.
-
Monitoring: Stir the reaction and monitor by TLC at intervals (e.g., 1 hr, 4 hrs, 16 hrs).
-
Workup & Analysis: Once complete, cool to room temperature (if heated) and quench by adding 1 mL of saturated NH₄Cl solution. Extract with an appropriate organic solvent (e.g., EtOAc). Dry the organic layer and analyze by LC-MS to check for consumption of starting material or formation of new products.
Q4: How should I structure my stability experiments and what do the results mean for my synthesis?
A4: A structured approach is key. The workflow below provides a logical sequence for testing and decision-making.
Caption: Experimental workflow for assessing compound stability.
The table below summarizes how to interpret the results from your stability tests in the context of a typical multi-step synthesis.
| % Starting Material Remaining | Stability Classification | Recommended Action |
| > 95% | Stable | Proceed with the planned reaction conditions. The compound is robust enough for the transformation. |
| 80 - 95% | Marginally Stable | Conditions are not ideal. Consider reducing reaction time or temperature. If yields are critical, seek alternative conditions. |
| < 80% | Unstable | Do not proceed. The protecting group or core structure is not compatible. A redesign of the synthetic route is necessary. |
References
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxyl functions. Tetrahedron, 42(11), 3021-3028. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Christensen, L. F., & He, W. (2010). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 12(23), 5522–5525. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
van der Vorm, S., Hansen, T., van Hengst, C. A., Overkleeft, H. S., & van der Marel, G. A. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(15), 7824–7835. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
Sources
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing debromination of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
A Guide to Preventing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. As a Senior Application Scientist, I understand that unexpected side reactions can be a significant roadblock in a synthetic campaign. One of the most common issues encountered with this electron-rich substrate is premature debromination (hydrodehalogenation), leading to reduced yields and complex purification challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the causes of debromination and to offer robust, field-proven strategies to mitigate this unwanted side reaction. We will move beyond simple procedural lists to explore the mechanistic underpinnings of the problem, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide & FAQs
This section directly addresses the most common questions and challenges faced when using this compound in palladium-catalyzed cross-coupling reactions.
FAQ 1: I'm observing a significant amount of the debrominated byproduct, 2-((4-methoxybenzyl)oxy)pyridine. What is the primary cause?
Answer:
The replacement of the bromine atom with hydrogen, known as hydrodehalogenation or simply "debromination," is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[1][2] The primary culprit is typically the in-situ formation of a palladium-hydride (Pd-H) species within your catalytic cycle.
Your starting material, this compound, is particularly susceptible for two key reasons:
-
Electron-Rich Ring System: The oxygen atom of the PMB-ether strongly donates electron density into the pyridine ring, making the carbon-bromine bond more reactive and prone to oxidative addition to the Pd(0) catalyst. While this facilitates the desired reaction, it can also accelerate side reactions.[2]
-
Formation of Pd-H Species: Palladium-hydride species can be generated from various sources within your reaction mixture, including certain bases (especially alkoxides), solvents (like alcohols or even trace water), or additives.[1][3][4]
Once formed, the Pd-H species can intercept the Ar-Pd(II)-X intermediate or react in a separate catalytic cycle to replace the bromide with a hydride, leading to the undesired byproduct.
FAQ 2: How does the choice of catalyst and ligand impact debromination?
Answer:
The selection of the palladium source and, more critically, the phosphine ligand is paramount to suppressing debromination. The ligand's steric and electronic properties directly influence the rates of the desired reductive elimination (forming your product) versus the undesired hydrodehalogenation.
Key Principles for Ligand Selection:
-
Steric Bulk: Large, bulky ligands promote the reductive elimination of the desired product by creating steric hindrance that disfavors the approach of smaller hydride donors. They also tend to form more stable monoligated Pd(0) species, which can be more selective.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This accelerates the rate of reductive elimination, helping the desired product-forming step outcompete the debromination pathway.[2]
Recommendations:
Avoid using simple, less bulky phosphine ligands like PPh₃ (triphenylphosphine) when you observe debromination. Instead, opt for advanced, sterically hindered biaryl phosphine ligands.
| Ligand Name | Structure Class | Key Features |
| SPhos | Biarylphosphine | Bulky, electron-rich. Excellent for Suzuki and Buchwald-Hartwig couplings of electron-rich aryl halides. |
| XPhos | Biarylphosphine | Very bulky and electron-donating. Often a top choice for challenging couplings where debromination is a major issue. |
| RuPhos | Biarylphosphine | Provides high catalytic activity and stability, often at lower temperatures. |
| tBuXPhos | Biarylphosphine | Extremely bulky due to the tert-butyl group, further enhancing selectivity. |
FAQ 3: What is the role of the base and solvent, and how should I optimize them?
Answer:
The base and solvent system can be a primary source of the hydride species responsible for debromination.[5][6] Careful selection is crucial for a successful reaction.
Base Selection:
-
Avoid Strong Alkoxides: Bases like sodium tert-butoxide (NaOtBu) or sodium methoxide (NaOMe) are known to promote debromination, potentially through β-hydride elimination from the alkoxide itself, which generates a Pd-H species.[1]
-
Favor Milder Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are generally much safer choices.[7] K₃PO₄ is often an excellent starting point as it is strong enough to facilitate transmetalation in Suzuki couplings but has a lower propensity to cause debromination.
Solvent Selection:
-
Be Wary of Alcohols: While sometimes used as co-solvents, alcohols can be oxidized by the palladium catalyst to generate Pd-H species. If debromination is an issue, avoid alcohol-based solvent systems.
-
Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane and toluene are standard for many cross-coupling reactions. It is critical to use anhydrous grades and to degas them thoroughly to remove dissolved oxygen and water. Trace water can act as a hydrogen source.[3][8][9]
-
Solvent Quality Matters: Impurities in solvents can sometimes poison the catalyst or contribute to side reactions. Using high-purity solvents is always recommended.[10]
FAQ 4: My PMB protecting group seems to be unstable. Is this related to the debromination?
Answer:
Generally, the p-methoxybenzyl (PMB) ether is a robust protecting group and should be stable under typical palladium-catalyzed cross-coupling conditions.[11] It is cleaved under oxidative conditions (e.g., with DDQ or CAN) or strong acid, neither of which are standard in these reactions.[12][13]
If you are observing PMB cleavage, it is more likely due to an unforeseen issue with your specific conditions rather than a general instability. For instance, excessively high temperatures or the presence of strong Lewis acidic impurities could potentially affect the PMB group. However, it is not directly mechanistically linked to the C-Br bond cleavage of debromination. Focus on solving the debromination first, as optimizing those conditions (milder base, lower temperature) will also further ensure the stability of your PMB group.
Experimental Protocol: Suzuki Coupling with Minimized Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, designed specifically to minimize the risk of hydrodehalogenation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (optional, for a 10:1 dioxane:water mixture)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (and water, if used) via syringe. A typical concentration is 0.1 M with respect to the starting bromide.[7][14]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Lower temperatures are favored to start, and can be increased to 90-100 °C if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS), checking for the consumption of the starting material. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11653-11655. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
American Chemical Society. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Al-Masum, M., & Kumar, C. S. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Jobbins, J. C., et al. (2017). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. (n.d.). [Link]
-
ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. [Link]
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2025). Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ResearchGate. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 105(4), 1577-1624. [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. PubChem. [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed. [Link]
-
MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
PubMed. (1975). Different Reactivities of 5-bromo-2'-deoxyuridine and 5-bromouracil in the Bisulfite-Mediated Debromination. PubMed. [Link]
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Technical Support Center: Navigating Catalyst Poisoning in Reactions with 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. This resource is designed to provide in-depth troubleshooting assistance for a common yet significant challenge encountered in cross-coupling reactions involving this substrate: catalyst poisoning. Our goal is to equip you with the foundational knowledge and practical solutions to diagnose, mitigate, and overcome these hurdles, ensuring the success and efficiency of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries we receive regarding reactions with this compound.
Question 1: My Suzuki/Heck/Buchwald-Hartwig reaction with this compound is sluggish or has completely stalled. What is the most likely cause?
Answer: The most probable cause is the poisoning of your palladium catalyst. The pyridine nitrogen in your substrate, this compound, can act as a potent ligand, coordinating strongly to the palladium center. This coordination can either block the active site, preventing the substrate from participating in the catalytic cycle, or in some cases, lead to the formation of stable, off-cycle complexes that are catalytically inactive.
Question 2: How can I confirm that catalyst poisoning is the issue and not something else, like poor reagent quality?
Answer: A simple diagnostic experiment can often provide clarity. Set up a parallel control reaction using a similar aryl bromide that lacks the pyridine nitrogen, for instance, 1-Bromo-4-(methoxymethoxy)benzene. If this control reaction proceeds as expected under identical conditions while your primary reaction with the pyridine substrate fails, it strongly indicates that the pyridine moiety is the root cause of the deactivation.
Question 3: Are certain types of palladium catalysts more susceptible to poisoning by pyridines?
Answer: Yes, the choice of catalyst is critical. Electron-rich palladium(0) complexes can be more susceptible to coordination by the Lewis basic pyridine nitrogen. Catalysts with bulky, electron-donating phosphine ligands are often employed to mitigate this issue. These ligands can sterically hinder the approach of the pyridine to the metal center and also modulate the electronic properties of the palladium to favor the desired catalytic cycle over deactivation pathways.
Question 4: I've heard that impurities in my this compound could be the problem. What should I look for?
Answer: While the pyridine substrate itself is a potential poison, impurities can exacerbate the problem. Common culprits include residual starting materials from its synthesis, such as 2,5-dibromopyridine, or byproducts. Additionally, sulfur-containing impurities, even at trace levels (ppm), are notorious for irreversibly poisoning palladium catalysts. It is highly recommended to use starting material of high purity (>98%) and to consider an additional purification step like recrystallization or column chromatography if you suspect impurities are present.
Section 2: In-Depth Troubleshooting Guide - A Systematic Approach to Problem Solving
When initial troubleshooting proves insufficient, a more structured approach is necessary. This guide will walk you through a logical workflow to diagnose and resolve persistent issues of catalyst deactivation.
The Diagnostic Workflow
The following diagram illustrates a systematic approach to troubleshooting catalyst poisoning in your reaction.
Caption: A systematic workflow for diagnosing and mitigating catalyst poisoning.
Mitigation Strategies: A Deeper Dive
If you have confirmed that the pyridine moiety is indeed poisoning your catalyst, the following strategies can be employed.
Strategy 1: Ligand and Catalyst Selection
The choice of ligand is paramount in shielding the palladium center and promoting the desired catalytic turnover.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective. Their steric bulk can physically block the pyridine nitrogen from accessing the palladium's coordination sphere.
-
Buchwald-Type Biarylphosphine Ligands: These have demonstrated particular efficacy in couplings involving electron-rich and sterically hindered substrates, including pyridines.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can form very strong bonds with the palladium center, making them less susceptible to displacement by the pyridine substrate.
| Ligand Type | Key Feature | Example |
| Buchwald Biarylphosphines | Steric bulk, electron-rich | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong Pd-C bond | IPr, IMes |
Strategy 2: Additives and Co-catalysts
In some cases, the use of additives can sequester the pyridine or modify the catalyst in a beneficial way.
-
Lewis Acids: The addition of a Lewis acid, such as ZnCl₂, can potentially coordinate to the pyridine nitrogen, reducing its ability to poison the palladium catalyst. This approach must be carefully optimized, as the Lewis acid can also interact with other components of the reaction mixture.
-
Slow Addition of Substrate: A slow, continuous addition of the this compound via a syringe pump can maintain a low instantaneous concentration of the poisoning agent, allowing the catalytic cycle to proceed more efficiently.
Strategy 3: Pre-catalyst Activation and Reaction Conditions
-
Ex-situ Pre-activation: Pre-forming the active catalytic species before introducing the pyridine substrate can sometimes be beneficial. This involves reacting the palladium precursor with the ligand in a separate vessel before adding it to the main reaction mixture.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the extent of catalyst poisoning. A survey of common solvents like toluene, dioxane, and THF is often warranted.
-
Base Selection: The choice of base is also crucial. Weaker bases may not be sufficient to drive the reaction, while overly strong bases can lead to side reactions. A careful screening of bases like Cs₂CO₃, K₃PO₄, and K₂CO₃ is recommended.
Experimental Protocol: A General Guideline for a Robust Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic boronic acid.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), SPhos (3.0 mol%), and your arylboronic acid (1.2 equivalents).
-
Reagent Addition: Add K₃PO₄ (2.0 equivalents).
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Substrate: Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent). Finally, add the this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Understanding the Mechanism of Poisoning
A deeper understanding of the poisoning mechanism can aid in the rational design of experiments.
Technical Support Center: Navigating the Bromination of 2-Hydroxypyridine Derivatives
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the specific challenges associated with selecting and utilizing protecting groups for 2-hydroxypyridine, particularly in the context of subsequent bromination reactions. Our goal is to provide you with field-proven insights, robust protocols, and a clear understanding of the underlying chemical principles to ensure the success of your synthetic endeavors.
The Challenge: Protecting 2-Hydroxypyridine for Bromination
2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. This, combined with the electron-rich nature of the pyridine ring, presents a unique set of challenges in electrophilic aromatic substitution reactions like bromination. The system is highly susceptible to over-bromination, and reactions can occur at multiple positions, leading to a complex mixture of products.[1] Furthermore, the presence of the hydroxyl group can lead to undesired side reactions. Therefore, the choice of a suitable protecting group for the hydroxyl moiety is critical to achieving the desired regioselectivity and yield.[2][3]
This guide will walk you through common issues, provide troubleshooting advice, and present alternative protecting group strategies that offer enhanced stability and control in the presence of bromine.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments.
Question 1: My standard protecting group (e.g., methyl ether) is leading to a complex mixture of products upon bromination. What is happening?
Answer:
This is a common issue that often stems from the electronic properties of the protecting group and the reaction conditions. A simple methyl ether, for instance, is an electron-donating group. This can further activate the pyridine ring, making it highly susceptible to over-bromination or reaction at undesired positions.[4]
Troubleshooting Steps:
-
Re-evaluate the Protecting Group: Consider switching to an electron-withdrawing or a sterically bulky protecting group. This will help to temper the reactivity of the pyridine ring and can improve regioselectivity.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often minimize side reactions.
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess of bromine is a frequent cause of over-bromination.[5]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[6]
-
Visualizing the Problem: Reactivity of a Methyl-Protected 2-Hydroxypyridine
Caption: Electron-donating groups can lead to uncontrolled bromination.
Question 2: I am observing significant N-bromination of my pyridine ring. How can I prevent this?
Answer:
N-bromination is a potential side reaction, especially if the nitrogen atom is not sufficiently sterically hindered or electronically deactivated. The choice of protecting group and solvent can play a significant role in mitigating this issue.
Preventative Measures:
-
Sterically Hindered Protecting Groups: Employing a bulky protecting group on the oxygen atom can sterically shield the adjacent nitrogen, making it less accessible to the brominating agent.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents to potentially disfavor N-bromination.
-
Use of a Scavenger: In some cases, adding a mild, non-nucleophilic base can help to scavenge any HBr generated during the reaction, which might otherwise catalyze undesired side reactions.
Alternative Protecting Groups for Enhanced Control
The key to successful bromination of 2-hydroxypyridine lies in the judicious selection of a protecting group that can modulate the reactivity of the ring system. Below is a comparison of alternative protecting groups that have demonstrated utility in this context.
| Protecting Group | Installation | Deprotection | Key Advantages in Bromination |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF | TBAF, THF or HF/Pyridine[7] | Sterically bulky, which can direct bromination to the desired position and reduce N-bromination.[8] |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) Ether | SEMCl, NaH, DMF | TBAF, THF or strong acid | Stable to a wide range of conditions, but can be cleaved with fluoride sources. |
| Benzyl Ether (Bn) | BnBr, NaH, DMF | Catalytic Hydrogenation (e.g., H2, Pd/C) | Robust and stable to many reagents, but requires reductive cleavage. |
| Pivaloyl (Piv) Ester | PivCl, Pyridine[9] | Saponification (e.g., NaOH, MeOH)[10] | An electron-withdrawing ester group that deactivates the ring, leading to more controlled bromination. |
Experimental Protocols
Protocol 1: Protection of 2-Hydroxypyridine with TBDMS
-
To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Bromination of 2-(TBDMS-oxy)pyridine
-
Dissolve the 2-(TBDMS-oxy)pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., CCl4 or CH2Cl2).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.[11]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Workflow for Protecting Group Selection and Bromination
Caption: A decision-making workflow for protecting group strategy.
Concluding Remarks
The successful bromination of 2-hydroxypyridine is highly dependent on a well-thought-out protecting group strategy. By moving beyond simple alkyl ethers and considering the steric and electronic properties of alternatives like TBDMS ethers or pivaloyl esters, researchers can gain greater control over the reaction outcome. We encourage you to consider the troubleshooting advice and protocols outlined in this guide to optimize your synthetic routes. For further inquiries, please do not hesitate to contact our technical support team.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]
- Google Patents. (2019).
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?[Link]
-
University of California, Irvine. Alcohol Protecting Groups. [Link]
-
MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. [Link]
-
ResearchGate. Protection for Phenols and Catechols | Request PDF. [Link]
-
National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
ResearchGate. Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
Wikipedia. Protecting group. [Link]
-
Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
-
University of Rochester. Tips & Tricks: Protecting Groups. [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
National Institutes of Health. (2013). Regioselective bromination of fused heterocyclic N-oxides. [Link]
-
ResearchGate. Regioselective bromination of pyridine N‐oxide derivatives under... | Download Scientific Diagram. [Link]
-
National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
- Google Patents. (2022).
-
ResearchGate. (2002). (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]
-
Organic Letters. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. [Link]
-
ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
-
National Institutes of Health. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. [Link]
-
ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
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- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignments of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, a halogenated pyridyl ether with potential applications in medicinal chemistry and materials science.
In the absence of a publicly available, fully assigned experimental spectrum for the title compound, this guide will provide a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in the established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and comparison with structurally related analogs. As a primary comparative standard, we will utilize the experimentally determined and assigned NMR data for 5-Bromo-2-methoxypyridine. This comparison will serve to highlight the spectral influence of the 4-methoxybenzyl ether moiety in contrast to a simple methyl ether.
The Logic of Spectral Prediction: A Fragment-Based Approach
The prediction of the NMR spectrum for this compound is approached by dissecting the molecule into its constituent fragments: the 5-bromo-2-oxypyridine core and the 4-methoxybenzyl group. By analyzing the known chemical shifts of these and related structures, we can assemble a reliable predicted spectrum.
The substitution pattern on the pyridine ring dictates the electronic environment of each nucleus. The bromine atom at the 5-position is an electron-withdrawing group through induction but a weak deactivator through resonance. The benzyloxy group at the 2-position is electron-donating through resonance. These competing effects will influence the chemical shifts of the pyridine protons and carbons.
Predicted ¹H NMR Assignments for this compound
The ¹H NMR spectrum is anticipated to display distinct signals for the pyridine ring protons, the benzylic methylene protons, the aromatic protons of the 4-methoxyphenyl group, and the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.10 - 8.20 | d | ~2.5 | The H-6 proton is ortho to the electronegative nitrogen and is expected to be the most deshielded of the pyridine protons. |
| H-4 | ~7.60 - 7.70 | dd | ~8.8, 2.5 | The H-4 proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| H-3 | ~6.80 - 6.90 | d | ~8.8 | The H-3 proton is ortho to the electron-donating benzyloxy group and is expected to be the most shielded of the pyridine protons. |
| H-2', H-6' | ~7.35 - 7.45 | d | ~8.6 | These protons are on the benzene ring and are ortho to the benzyloxy group. |
| H-3', H-5' | ~6.85 - 6.95 | d | ~8.6 | These protons are on the benzene ring and are ortho to the methoxy group. |
| OCH₂ | ~5.30 - 5.40 | s | - | The benzylic protons are adjacent to an oxygen atom, leading to a downfield shift. |
| OCH₃ | ~3.80 - 3.85 | s | - | The methoxy protons are in a typical chemical shift range for this functional group. |
Predicted ¹³C NMR Assignments for this compound
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~163 - 164 | This carbon is attached to the electronegative oxygen and nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | ~141 - 142 | This carbon is deshielded by the adjacent nitrogen and bromine atoms. |
| C-6 | ~148 - 149 | This carbon is adjacent to the electronegative nitrogen atom. |
| C-3 | ~112 - 113 | This carbon is shielded by the electron-donating effect of the benzyloxy group. |
| C-5 | ~115 - 116 | The bromine atom causes a moderate downfield shift. |
| C-1' | ~129 - 130 | The ipso-carbon of the benzene ring. |
| C-2', C-6' | ~128 - 129 | These carbons are in a typical aromatic region. |
| C-3', C-5' | ~114 - 115 | These carbons are shielded by the electron-donating methoxy group. |
| C-4' | ~159 - 160 | This carbon is attached to the electronegative oxygen of the methoxy group. |
| OCH₂ | ~69 - 70 | The benzylic carbon is deshielded by the adjacent oxygen atom. |
| OCH₃ | ~55 - 56 | The methoxy carbon is in a typical chemical shift range. |
Comparative Analysis: The Influence of the Ether Moiety
To understand the impact of the 4-methoxybenzyl ether on the NMR spectrum, a direct comparison with the known data for 5-Bromo-2-methoxypyridine is highly instructive.
Table 3: Comparison of Experimental ¹H and ¹³C NMR Data for 5-Bromo-2-methoxypyridine and Predicted Data for this compound in CDCl₃
| Position | 5-Bromo-2-methoxypyridine (Experimental) | This compound (Predicted) |
| ¹H NMR (δ, ppm) | ||
| H-6 | 8.19 (d, J=2.8 Hz) | ~8.10 - 8.20 (d) |
| H-4 | 7.15 (dd, J=8.8, 2.8 Hz) | ~7.60 - 7.70 (dd) |
| H-3 | 7.42 (d, J=8.8 Hz) | ~6.80 - 6.90 (d) |
| OCH₃/OCH₂ | 3.84 (s) | ~5.30 - 5.40 (s, OCH₂) / ~3.80 - 3.85 (s, OCH₃) |
| ¹³C NMR (δ, ppm) | ||
| C-2 | 155.9 | ~163 - 164 |
| C-4 | 140.2 | ~141 - 142 |
| C-6 | 148.1 | ~148 - 149 |
| C-3 | 123.1 | ~112 - 113 |
| C-5 | 141.8 | ~115 - 116 |
| OCH₃/OCH₂ | 55.8 | ~69 - 70 (OCH₂) / ~55 - 56 (OCH₃) |
The most significant differences are observed in the chemical shifts of the protons and carbons of the pyridine ring and the ether linkage. The benzylic methylene protons (OCH₂) in the title compound are shifted significantly downfield compared to the methoxy protons (OCH₃) of the analog, a direct consequence of the proximity to the aromatic ring. Furthermore, the electronic effects of the benzyloxy group lead to a more pronounced shielding of the H-3 and C-3 positions in the pyridine ring compared to the methoxy group.
Experimental Protocols
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's sample holder.
¹H NMR Spectroscopy (Typical Parameters):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
¹³C NMR Spectroscopy (Typical Parameters):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm
Visualizing Molecular Connectivity and Spectral Relationships
The following diagrams illustrate the molecular structure and the key through-bond correlations that are expected to be observed in 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which would be the next logical steps in a full structural elucidation.
Caption: Molecular structure and key ¹H-¹H coupling relationships.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a fragment-based approach and a direct comparison with the structurally similar 5-Bromo-2-methoxypyridine, we have established a robust framework for the interpretation of its NMR data. The detailed assignments and the comparative analysis herein offer valuable insights for researchers working with this and related compounds, facilitating accurate structural verification and accelerating the pace of discovery.
References
- Spectroscopic data for 5-Bromo-2-methoxypyridine has been compiled from various publicly available spectral d
- General principles of NMR spectroscopy and substituent effects are based on established textbooks and liter
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
This guide offers an in-depth, comparative analysis of the essential analytical methodologies for the complete characterization of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine. As a critical intermediate in pharmaceutical research and development, rigorous confirmation of its identity, purity, and stability is paramount to ensuring the quality and integrity of subsequent active pharmaceutical ingredients (APIs). We will move beyond simple procedural lists to explain the causality behind experimental choices, presenting a self-validating system of protocols designed for immediate application by researchers, scientists, and drug development professionals.
The Strategic Importance of Multi-Modal Characterization
The characterization of a molecule like this compound, with its distinct pyridine, benzyl, and bromo functional groups, cannot rely on a single analytical technique. A robust analytical strategy involves the orthogonal application of multiple methods. Each technique provides a unique piece of the puzzle, and when combined, they deliver an unambiguous confirmation of the molecule's structure and purity profile. This guide focuses on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
The logical workflow for characterizing a new batch of this intermediate is outlined below. It ensures that structural identity is confirmed before investing resources in quantitative purity analysis.
Caption: General workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete assembly of the molecular structure.
Expertise & Causality: For this compound, ¹H NMR is used to confirm the presence and connectivity of the aromatic protons on both the pyridine and benzyl rings, the methylene bridge, and the methoxy group. The distinct splitting patterns (singlet, doublet, doublet of doublets) and integration values are critical for confirming the substitution pattern. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. For complex assignments, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon connectivities, respectively.[2][3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic regions.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Data Presentation: Expected NMR Signals
The following table summarizes the expected chemical shifts for this compound. These are predictive values based on the analysis of similar substituted pyridine and benzyl structures.[4][5]
| Assignment | ¹H NMR (Expected δ, ppm) | Multiplicity | ¹³C NMR (Expected δ, ppm) |
| H-3 (Pyridine) | ~6.7 | d | ~112 |
| H-4 (Pyridine) | ~7.6 | dd | ~141 |
| H-6 (Pyridine) | ~8.1 | d | ~148 |
| Methylene (-CH₂-) | ~5.3 | s | ~68 |
| H-2', H-6' (Benzyl) | ~7.3 | d | ~130 |
| H-3', H-5' (Benzyl) | ~6.9 | d | ~114 |
| Methoxy (-OCH₃) | ~3.8 | s | ~55 |
| C-2 (Pyridine) | - | - | ~163 |
| C-5 (Pyridine) | - | - | ~115 |
| C-1' (Benzyl) | - | - | ~129 |
| C-4' (Benzyl) | - | - | ~160 |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial checkpoint for its identity. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically generates the protonated molecular ion ([M+H]⁺) with minimal fragmentation, providing a clear and easily interpretable result.
Trustworthiness: A key self-validating feature in the mass spectrum of this compound is the bromine isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and confirm the presence of the M+2 isotopic peak for bromine.
Data Presentation: Predicted Mass-to-Charge Ratios
The table below lists the predicted m/z values for the monoisotopic mass of the parent molecule and its common adducts.[6][7]
| Adduct | Formula | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | C₁₃H₁₂⁷⁹BrNO₂ | 293.0051 | Pair with 295.0031 (Ratio ~1:1) |
| [M+H]⁺ | C₁₃H₁₃⁷⁹BrNO₂ | 294.0124 | Pair with 296.0104 (Ratio ~1:1) |
| [M+Na]⁺ | C₁₃H₁₂⁷⁹BrNNaO₂ | 315.9944 | Pair with 317.9923 (Ratio ~1:1) |
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
While NMR and MS confirm the molecule's identity, HPLC is the workhorse for determining its purity.[8] A well-developed reversed-phase HPLC method can separate the main compound from starting materials, by-products, and degradation products, allowing for accurate quantification.
Expertise & Causality: A reversed-phase C18 column is the logical first choice for a moderately polar molecule like this. A gradient elution method, starting with a high percentage of aqueous mobile phase and ramping up the organic component (acetonitrile or methanol), is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is suitable as the aromatic rings provide strong chromophores.
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, perform replicate injections of the sample to ensure the system is performing adequately. Key parameters are outlined in the table below.[8]
Data Presentation: System Suitability & Purity Calculation
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures good peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision and system stability. |
Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
Comparative Summary and Integrated Analysis
No single technique is sufficient for full characterization. The true power of this analytical workflow lies in the integration of data from these orthogonal methods.
| Analytical Method | Primary Information Provided | Key Strengths | Limitations |
| NMR Spectroscopy | Definitive molecular structure, atom connectivity. | Unambiguous structural elucidation. | Not inherently quantitative for purity without a standard; less sensitive than MS. |
| Mass Spectrometry | Molecular weight and elemental formula confirmation. | High sensitivity; isotopic patterns confirm elemental presence (e.g., Br). | Provides little structural connectivity information; isomers are indistinguishable. |
| HPLC | Purity assessment and quantification of impurities. | High resolution for separating mixtures; accurate and precise quantification. | Does not provide structural information; requires method development. |
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X-ray crystal structure of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
An In-Depth Guide to the Structural Elucidation of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Comparative Crystallographic Analysis
Abstract
This guide provides a comprehensive technical overview of the X-ray crystal structure analysis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not available in public databases, this document establishes a robust framework for its analysis. We present a detailed, field-proven protocol for synthesis, crystallization, and X-ray diffraction data acquisition. To provide a meaningful structural context, we conduct a rigorous comparative analysis with crystallographically characterized analogues, including 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine and (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Through this comparison, we elucidate the anticipated structural features, intermolecular interactions, and crystal packing motifs, offering valuable insights for researchers in drug development and chemical sciences.
Introduction: The Significance of Substituted Pyridines
Pyridine derivatives are foundational scaffolds in modern chemistry, renowned for their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties of the pyridine ring, combined with the steric and electronic influence of its substituents, allow for the fine-tuning of a molecule's biological activity and material properties. This compound combines several key features: a brominated pyridine ring, an ether linkage, and a methoxy-substituted benzyl group. The bromine atom serves as a versatile handle for cross-coupling reactions, while the flexible ether linkage and the methoxybenzyl moiety can engage in various non-covalent interactions, profoundly influencing the molecule's conformation and supramolecular assembly.
Understanding the three-dimensional structure at an atomic level through single-crystal X-ray diffraction is paramount.[2][3] It reveals precise bond lengths, bond angles, and, most critically, the intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern crystal packing. This knowledge is indispensable for structure-based drug design, polymorphism screening, and the rational design of new materials. This guide outlines the complete workflow for such a structural determination and provides a comparative analysis to predict and understand the structural nuances of the title compound.
Experimental Protocols: A Self-Validating Workflow
The following sections describe a validated, step-by-step methodology for the synthesis, crystallization, and structural analysis of the title compound. The causality behind each choice of reagent and technique is explained to ensure both reproducibility and a deep understanding of the process.
Synthesis and Purification
The target molecule is synthesized via a Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages.
Protocol:
-
Deprotonation: To a solution of 5-bromo-2-hydroxypyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a nucleophilic pyridinolate anion. DMF is an excellent polar aprotic solvent that solvates the sodium cation, enhancing the nucleophilicity of the anion.
-
-
Alkylation: After stirring for 30 minutes, add a solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: 4-methoxybenzyl chloride is the electrophile. The reaction proceeds via an SN2 mechanism. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine reaction completion.
-
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Rationale: The aqueous work-up removes DMF and inorganic salts. Column chromatography separates the desired product from unreacted starting materials and by-products.
-
Crystallization for X-ray Analysis
Growing single crystals of sufficient size and quality is the most critical step for a successful diffraction experiment.[4] Slow evaporation is a proven technique for obtaining high-quality crystals of small organic molecules.[5]
Protocol:
-
Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature.
-
Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.
-
Rationale: Slow evaporation ensures that molecules have sufficient time to arrange themselves into a well-ordered crystal lattice, minimizing defects and twinning. Rapid precipitation traps impurities and solvent, leading to poor diffraction quality.[4]
-
X-ray Data Collection and Structure Refinement
This protocol describes a standard workflow for single-crystal X-ray diffraction.
Workflow Diagram:
Caption: Overall workflow for structural elucidation.
Protocol:
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a detector.[5][6] Collect diffraction data at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
Structure Solution: Process the collected data (integration and scaling). Solve the structure using direct methods or Patterson methods, typically implemented in software packages like SHELX.[7]
-
Structure Refinement: Refine the structural model by full-matrix least-squares on F². Locate hydrogen atoms in the difference Fourier map or place them in calculated positions. Refine anisotropically for all non-hydrogen atoms.
-
Rationale: Refinement is an iterative process that minimizes the difference between observed and calculated structure factors, resulting in a precise and accurate final structure. Reputable software like SHELXL is the industry standard for small-molecule crystallography.[7]
-
-
Validation: Use software such as PLATON to validate the final structure, checking for missed symmetry and analyzing intermolecular contacts.[8]
Results and Discussion: A Comparative Structural Analysis
As the crystal structure of this compound has not been publicly reported, we present the detailed crystallographic data of a close structural analogue, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine , and compare it with other related compounds to infer the likely structural characteristics of the title compound.
Molecular Structure Comparison:
Caption: Comparison of target and analogue structures.
Crystal Structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
This compound serves as our primary reference. It was synthesized and characterized by Li et al.[6] In its crystal structure, molecules form inversion dimers through pairs of N—H···N hydrogen bonds.[6] This hydrogen bonding motif is a dominant force in its crystal packing.
Comparative Crystallographic Data
The table below compares the key crystallographic parameters of several related brominated aromatic compounds. This comparison highlights how changes to the molecular backbone and linker atoms influence the resulting crystal system and packing density.
| Parameter | Comparator 1 [6] | Comparator 2 [5] | Comparator 3 [9] |
| Compound Name | 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate |
| Formula | C₁₄H₁₅BrN₂O₂ | C₁₆H₁₅BrN₂O₃ | C₁₃H₁₂BrNO₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 6.3202 (2) | 12.438 (4) | 14.828 (2) |
| b (Å) | 13.7940 (4) | 16.684 (6) | 7.1335 (9) |
| c (Å) | 15.8582 (6) | 7.863 (3) | 25.119 (2) |
| β (º) | 100.961 (4) | 108.218 (6) | 100.066 (11) |
| Volume (ų) | 1357.31 (8) | 1549.8 (9) | 2616.1 (6) |
| Z | 4 | 4 | 8 |
| Calculated Density (Mg m⁻³) | 1.582 | 1.557 | --- |
| Key Interaction | N—H···N Hydrogen Bonds | N—H···O Hydrogen Bonds | C-H···O and C-H···N Hydrogen Bonds |
Predicted Structural Features of the Title Compound
Based on the analysis of its analogues, we can predict the key structural features of this compound:
-
Conformational Flexibility: The C-O-C ether linkage is more flexible than the amine (-NH-CH₂-) or hydrazide (-CO-NH-N=CH-) linkers in the comparator compounds. This will allow for a wider range of conformations in the solid state, potentially leading to polymorphism. The dihedral angle between the pyridine and benzyl rings will be a key structural descriptor. In similar structures, this angle can vary significantly.[5][10]
-
Intermolecular Interactions: Unlike the comparator compounds, the title molecule lacks conventional hydrogen bond donors (like N-H). Therefore, its crystal packing will likely be dominated by weaker interactions:
-
C-H···O and C-H···N Hydrogen Bonds: The ether oxygen, methoxy oxygen, and pyridine nitrogen can all act as hydrogen bond acceptors.
-
Halogen Bonding: The bromine atom on the pyridine ring could potentially act as a halogen bond donor, interacting with electronegative atoms in neighboring molecules.
-
π-π Stacking: The aromatic pyridine and benzyl rings are likely to engage in offset π-π stacking interactions, which are common in the crystal structures of planar aromatic molecules.
-
Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of this compound. While the definitive crystal structure is yet to be reported, a detailed comparative analysis of closely related, structurally characterized compounds allows for a robust prediction of its key molecular and supramolecular features. The absence of strong hydrogen bond donors suggests that its crystal packing will be governed by a network of weaker C-H···O/N interactions, potential halogen bonds, and π-π stacking. The protocols and comparative data presented herein serve as an essential resource for researchers working to characterize this and other novel pyridine derivatives, facilitating advancements in rational drug design and materials science.
References
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National Center for Biotechnology Information. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. PubChem. Retrieved from [Link]
-
African Rock Art. (n.d.). 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine. Retrieved from [Link]
-
Li, J., Lu, L.-Y., Shen, W.-X., & Shi, J.-Y. (2012). 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E68, o1405. Available at: [Link]
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Kumar, A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 110-120. Available at: [Link]
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Arshad, M., et al. (2015). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o756–o760. Available at: [Link]
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Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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Rozen, S., & Bareket, Y. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1098–1101. Available at: [Link]
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CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]
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Gándara-Loe, J., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics. IUCrJ, 5(Pt 4), 421–429. Available at: [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Salas-Coronado, R., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available at: [Link]
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Mootz, D., & Wussow, H.-G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517–1522. Available at: [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
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ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
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MDPI. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
-
UNC Department of Chemistry. (n.d.). Crystallography Software. Retrieved from [Link]
-
Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data. Angewandte Chemie International Edition, 43(2), 27-48*. Available at: [Link]
-
ACS Publications. (2019). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C, 123(42), 25629–25638. Available at: [Link]
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RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (2019). Crystal structure of a new 2,6-bis(imino)pyridine derivative. Retrieved from [Link]
-
MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Introduction: The Versatile Building Block 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. This compound has emerged as a key building block due to its inherent reactivity and the versatility of its protected hydroxypyridine core. The methoxybenzyl (PMB) protecting group offers robust stability under a range of reaction conditions and can be readily cleaved when required. The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of common palladium catalysts for several key cross-coupling reactions of this substrate, offering insights into catalyst selection and reaction optimization for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance. The choice of palladium catalyst is critical for achieving high efficiency, especially with electron-rich pyridine substrates.
Causality in Catalyst Selection for Suzuki Coupling
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the ligand's steric and electronic properties.[1] For electron-rich substrates like this compound, ligands that are both bulky and electron-donating are often necessary to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] Traditional phosphine ligands like triphenylphosphine (PPh₃) can be effective, but more advanced Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results in terms of reaction rates and yields.[1]
Comparative Performance of Palladium Catalysts for Suzuki Coupling
While direct comparative data for this compound is not extensively published, data from the structurally similar 5-bromo-2-methylpyridin-3-amine provides valuable insights into expected catalyst performance.[2][3]
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | >95 (expected) | [1] |
| PEPPSI™-IPr | IPr | Cs₂CO₃ | t-AmylOH | Phenylboronic acid | >98 (expected) | [1] |
Note: Data for Pd(OAc)₂/SPhos and PEPPSI™-IPr are extrapolated from comparative studies on other bromopyridines and represent expected high performance.[1]
Experimental Protocol: Suzuki Coupling with Pd(PPh₃)₄
This protocol is adapted from the successful coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine.[2]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4][5] For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines.
Expert Insights on Catalyst Selection for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination of bromopyridines is highly dependent on the choice of a palladium precursor, a bulky, electron-rich phosphine ligand, and a suitable base.[6] The ligand plays a crucial role in facilitating both the oxidative addition of the palladium(0) to the C-Br bond and the subsequent reductive elimination to form the C-N bond.[7] Sterically hindered biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, have proven to be particularly effective for these transformations. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.[5]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Direct comparative studies for this compound are limited. The following table presents data for the amination of the analogous 2-amino-5-bromo-4-methylpyridine, which serves as a good model for catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Amine | Yield (%) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | Morpholine | 92 |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | 1,4-Dioxane | Aniline | 85 |
| Pd-G3-XPhos | XPhos | LHMDS | Toluene | Diethylamine | 88 |
Note: This data is a representative compilation from various sources on analogous bromopyridine substrates and may not reflect a direct head-to-head comparison under identical conditions.
Experimental Protocol: Buchwald-Hartwig Amination with a Pd₂(dba)₃/XPhos System
This protocol is a general procedure adapted for the target substrate based on established methods for similar bromopyridines.[6]
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira, Heck, and Stille Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are the most common transformations for this substrate, Sonogashira, Heck, and Stille couplings offer further opportunities for diversification.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] For substrates like this compound, this reaction provides access to a variety of substituted alkynylpyridines.
-
Catalyst System: A common catalytic system consists of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt, such as CuI.[8]
-
Mechanism Insight: The catalytic cycle is thought to involve the palladium-catalyzed activation of the aryl halide and a copper-acetylide intermediate.[9]
-
Experimental Considerations: The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[10] This reaction allows for the introduction of vinyl groups onto the pyridine ring.
-
Catalyst System: Palladium acetate (Pd(OAc)₂) or Pd(PPh₃)₄ are commonly used palladium sources.[10] The choice of phosphine ligand, if used, can influence the regioselectivity of the alkene insertion.
-
Mechanism Insight: The mechanism involves the oxidative addition of the palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[10]
-
Experimental Considerations: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.
Stille Coupling: Versatility with Organostannanes
The Stille coupling involves the reaction of an organic halide with an organostannane reagent, catalyzed by palladium.[11] This reaction is known for its tolerance of a wide variety of functional groups.
-
Catalyst System: Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently employed as palladium sources.[12] The addition of a phosphine ligand, such as PPh₃ or tri(o-tolyl)phosphine, is common.
-
Mechanism Insight: The key steps in the Stille catalytic cycle are oxidative addition, transmetalation from the organostannane to the palladium center, and reductive elimination.[11]
-
Experimental Considerations: The reaction is often carried out in a non-polar solvent like toluene or THF. The toxicity of organotin compounds necessitates careful handling and purification procedures.
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalytic system. For Suzuki and Buchwald-Hartwig reactions, the use of bulky and electron-rich phosphine ligands is often key to achieving high yields and reaction rates. While direct comparative data for all reaction types on this specific substrate is not abundant, the principles of catalyst and ligand design, coupled with data from structurally similar bromopyridines, provide a strong foundation for reaction optimization. This guide serves as a starting point for researchers to navigate the diverse landscape of palladium catalysis and unlock the full synthetic potential of this versatile building block.
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ResearchGate. (n.d.). Synthesis of 4-(3-methoxybenzyl)-5-phenylthieno[3,2-b]pyridin-7(4H)-one. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
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NIH. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. Retrieved from [Link]
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RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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NIH. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. Retrieved from [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
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NIH. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
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NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Retrieved from [Link]
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NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
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MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]
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IDEALS. (n.d.). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]
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ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. Retrieved from [Link]
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NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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NIH. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Retrieved from [Link]
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NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved from [Link]
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RSC Publishing. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]
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International Journal of New Chemistry. (2024). PDF 1014.01 K. Retrieved from [Link]
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ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyridine Synthesis: Strategic Alternatives to Pre-Functionalized Building Blocks
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a paramount objective for researchers. A common and effective strategy involves the modification of pre-functionalized pyridine rings, such as 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, where the bromine atom serves as a handle for cross-coupling reactions.[1] While this approach is valuable for late-stage functionalization, it can be limiting in terms of structural diversity. This guide provides a comparative analysis of powerful de novo synthesis strategies that construct the pyridine core from acyclic precursors. We will explore classical condensation reactions, modern transition-metal-catalyzed cyclizations, and cutting-edge C-H activation methodologies, offering objective comparisons, supporting data, and detailed experimental protocols to empower scientists in selecting the optimal synthetic route.
Introduction: Beyond the Building Block Approach
The use of pre-functionalized reagents like this compound represents a convergent approach to complex pyridines. The C5-bromo position is primed for palladium-catalyzed cross-coupling, while the C2-alkoxy group can modulate electronic properties or be deprotected to reveal a pyridone. This strategy is excellent when the target molecule's core structure is readily available.
However, true innovation often requires building molecular complexity from the ground up. De novo synthesis offers unparalleled flexibility, allowing for the strategic placement of a wide array of substituents from simple, inexpensive starting materials. This guide focuses on these foundational methods, comparing their performance, scope, and underlying mechanistic principles.
Classical Condensation Reactions: The Workhorses of Pyridine Synthesis
These methods have been refined over a century and remain highly relevant for their reliability and use of accessible starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is arguably the most famous method, involving a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.
Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and additions. The reliability of the Hantzsch synthesis stems from the predictable formation of stable enamine and enone intermediates that readily combine and cyclize. The final oxidation step is crucial for achieving aromaticity and is often the yield-limiting step.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis [4]
-
In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in 30 mL of ethanol.
-
Stir the mixture at reflux for 4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will typically precipitate.
-
Collect the precipitate by vacuum filtration, wash the solid with 15 mL of cold ethanol, and dry under vacuum.
-
Aromatization Step: The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or nitric acid in a suitable solvent.
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers excellent convergence by combining an α,β-unsaturated ketone (chalcone) with a pyridinium salt derived from an α-bromo ketone.[3] Ammonium acetate serves as the nitrogen donor in a Michael addition-cyclization-elimination cascade.
Causality and Mechanistic Insight: The key is the acidic nature of the methylene group in the N-phenacylpyridinium salt. This allows it to act as a Michael donor. The subsequent cyclization and elimination of pyridine and water are driven by the formation of the stable aromatic ring. This method is particularly effective for synthesizing polysubstituted pyridines.
Modern Cycloaddition and Transition-Metal-Catalyzed Strategies
Modern methods provide access to pyridine scaffolds under milder conditions and with greater control over regiochemistry and complexity.
Boger Pyridine Synthesis (Inverse-Electron-Demand Diels-Alder)
This powerful strategy utilizes electron-deficient 1,2,4-triazines as dienes, which react with electron-rich dienophiles (like enamines) in an inverse-electron-demand [4+2] cycloaddition.[5] The resulting bicyclic intermediate readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to yield the pyridine ring.
Causality and Mechanistic Insight: The reaction is driven by the favorable frontier molecular orbital interactions between the electron-poor triazine and the electron-rich enamine. The extrusion of dinitrogen gas is a powerful thermodynamic driving force, rendering the final aromatization step irreversible and high-yielding.
Caption: Key steps of the Boger inverse-demand Diels-Alder synthesis.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This elegant and highly atom-economical method constructs the pyridine ring by combining two alkyne molecules and a nitrile in a single catalytic step.[6][7] Catalysts based on cobalt, rhodium, and ruthenium are commonly employed.
Causality and Mechanistic Insight: The transition metal acts as a template, coordinating the three unsaturated components and orchestrating their assembly into a metallacyclic intermediate. Reductive elimination from this intermediate releases the aromatic pyridine product and regenerates the active catalyst. This approach allows for the rapid construction of highly substituted pyridines with excellent regiocontrol, dictated by the catalyst and ligand environment.
Caption: Generalized workflow for a [2+2+2] pyridine synthesis.
The Frontier: C–H Activation Strategies
The most modern approaches bypass the need for pre-functionalized starting materials altogether, instead forming the pyridine ring through direct C–H activation.[8][9][10] For example, rhodium-catalyzed reactions of α,β-unsaturated ketoximes with alkynes construct the pyridine ring by activating a vinylic C-H bond.[11]
Causality and Mechanistic Insight: In these reactions, a directing group (like the oxime) positions a transition metal catalyst in proximity to a C-H bond. The catalyst then cleaves this bond to form a metallacyclic intermediate, which can then insert an alkyne and undergo reductive elimination to form the C-C and C-N bonds of the new pyridine ring. This strategy represents the pinnacle of step- and atom-economy.
Comparative Performance Data
To provide an objective comparison, the table below summarizes key parameters for the synthesis of substituted pyridines using the discussed methodologies.
| Synthesis Method | Key Precursors | Typical Conditions | Atom Economy | Flexibility & Scope | Key Advantages |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | Reflux, often requires separate oxidation step | Moderate | Good for symmetrically substituted pyridines | Reliable, inexpensive starting materials.[2][3] |
| Kröhnke Synthesis | α,β-Unsaturated Ketone, α-Bromo Ketone | Reflux in acetic acid | Moderate | High, allows for complex unsymmetrical patterns | Convergent, good yields for polysubstituted products.[3] |
| Boger Synthesis | 1,2,4-Triazine, Enamine/Ynamine | Mild, often room temp to moderate heat | Good | High, predictable regiochemistry | Mild conditions, powerful thermodynamic driving force (N₂ evolution).[5] |
| [2+2+2] Cycloaddition | 2x Alkyne, Nitrile | Transition metal catalyst (Co, Rh, Ru), mild to moderate heat | Excellent | High, dependent on catalyst/ligand choice | Highly atom-economical, rapid assembly of complex cores.[6][7] |
| C-H Activation | Unsaturated Oxime/Imine, Alkyne | Transition metal catalyst (Rh, Ru), requires directing group | Excellent | Evolving, offers novel synthetic disconnections | Bypasses pre-functionalization, high step economy.[8][11] |
Conclusion and Strategic Recommendations
While the functionalization of a pre-existing core like This compound is a robust strategy for specific targets, de novo synthesis provides a far broader and more flexible platform for discovery.
-
For large-scale, cost-effective synthesis of simple, symmetrically substituted pyridines, the Hantzsch synthesis remains a go-to method.
-
For complex, unsymmetrical substitution patterns , the Kröhnke and Boger syntheses offer superior control and convergence.
-
For the most rapid and atom-economical construction of highly functionalized pyridines from simple unsaturated precursors, transition-metal-catalyzed [2+2+2] cycloadditions are unparalleled.
-
For novel synthetic routes that minimize pre-functionalization , emerging C-H activation strategies represent the future of efficient molecular construction.
The choice of reagent and methodology is not a one-size-fits-all decision. By understanding the causal mechanisms and comparative performance of these alternatives, researchers can strategically design syntheses that are not only successful but also elegant and efficient.
References
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Title: Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines Source: Thieme E-Journals URL: [Link]
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Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: ResearchGate URL: [Link]
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Title: Pyridine Synthesis: Cliff Notes Source: Baran Lab, Scripps Research URL: [Link]
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Title: A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions Source: Journal of Chemical Reviews URL: [Link]
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Title: Transition Metal-Catalyzed Pyridine Synthesis Source: Elsevier URL: [Link]
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Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications Source: ResearchGate URL: [Link]
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Title: A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation Source: Europe PMC URL: [Link]
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Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: National Center for Biotechnology Information URL: [Link]
-
Title: Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines Source: ACS Publications URL: [Link]
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Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL: [Link]
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Title: Functionalization of Pyridines via Reissert-Henze Reaction Source: J-STAGE URL: [Link]
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Title: Metal-catalysed Pyridine Ring Synthesis Source: WordPress URL: [Link]
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Title: Pyridine Synthesis: A Comprehensive Overview Source: V.Nimc URL: [Link]
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Title: N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI URL: [Link]
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Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Publishing URL: [Link]
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Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases Source: ResearchGate URL: [Link]
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Title: Pyrrolidine synthesis via ring contraction of pyridines Source: Nature URL: [Link]
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Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision that impacts cost, scalability, and safety. This guide provides an in-depth technical comparison of the most viable synthetic pathways to this compound, offering field-proven insights to inform your experimental choices.
Introduction: The Strategic Importance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The pyridine core is a common motif in pharmaceuticals, and the bromo-substituent provides a handle for further functionalization, often through cross-coupling reactions. The 4-methoxybenzyl (PMB) protecting group for the hydroxyl function is strategically chosen for its stability under a range of reaction conditions and its relatively straightforward removal. The efficient and cost-effective production of this intermediate is therefore a key consideration in many drug discovery and development programs.
Comparative Analysis of Synthetic Routes
The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis . This robust S(_N)2 reaction involves the O-alkylation of 5-Bromo-2-hydroxypyridine with a suitable 4-methoxybenzyl halide. The primary variables in this approach are the choice of base and solvent, which significantly influence reaction efficiency, cost, and safety.
A potential, albeit less documented, alternative is the Mitsunobu reaction , which offers a different mechanistic pathway for ether formation.
This guide will focus on a detailed comparison of two variations of the Williamson ether synthesis, followed by a theoretical consideration of the Mitsunobu reaction.
| Parameter | Route 1: Williamson Ether Synthesis (NaH/DMF) | Route 2: Williamson Ether Synthesis (K₂CO₃/Acetone) | Route 3: Mitsunobu Reaction (Theoretical) |
| Yield | High (typically >90%) | Moderate to High (typically 70-90%) | Potentially High |
| Reaction Time | 2-4 hours | 12-24 hours | 1-3 hours |
| Reagent Cost | Moderate | Low | High |
| Safety Concerns | High (Sodium Hydride is highly flammable and water-reactive) | Low (Potassium Carbonate is a mild, stable base) | Moderate (Azodicarboxylates can be explosive) |
| Scalability | Good, with appropriate safety measures | Excellent | Moderate, due to cost and safety of reagents |
| Work-up/Purification | Requires careful quenching; chromatography may be needed | Simple filtration and extraction; recrystallization often sufficient | Chromatography required to remove byproducts |
In-Depth Analysis of Synthetic Routes
Route 1: Williamson Ether Synthesis with Sodium Hydride in DMF
This is often the go-to method for achieving high yields in a relatively short reaction time. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) effectively deprotonates the hydroxyl group of 5-Bromo-2-hydroxypyridine, facilitating a rapid S(_N)2 reaction with 4-methoxybenzyl chloride.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A powerful base that irreversibly deprotonates the pyridinol, driving the reaction to completion.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive pyridinolate anion. Its high boiling point also allows for elevated reaction temperatures if necessary, though this reaction often proceeds efficiently at room temperature.
Self-Validating System and Trustworthiness: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material, 5-Bromo-2-hydroxypyridine. The formation of hydrogen gas upon addition of NaH provides a visual cue of the deprotonation step.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
4-Methoxybenzyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-Bromo-2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Safety Considerations: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[1][2] It should be handled with extreme care in an inert atmosphere and away from any sources of moisture. The quenching step must be performed slowly and at a low temperature to control the evolution of hydrogen gas.
Route 2: Williamson Ether Synthesis with Potassium Carbonate in Acetone
This route represents a milder, safer, and more cost-effective alternative to the NaH/DMF system. While the reaction is slower and may result in slightly lower yields, the ease of handling and reduced safety risks make it an attractive option, particularly for large-scale synthesis.
Causality of Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild inorganic base that is sufficient to deprotonate the acidic pyridinol. It is inexpensive, non-flammable, and easy to handle.
-
Acetone: A polar aprotic solvent that is less toxic and has a lower boiling point than DMF, simplifying its removal during work-up. It provides a good balance of solubility for the reactants.
Self-Validating System and Trustworthiness: The reaction can be monitored by TLC. The heterogeneous nature of the reaction (K₂CO₃ is a solid) is a visual indicator of the reaction's progress as the starting materials are consumed.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
4-Methoxybenzyl chloride
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 5-Bromo-2-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in acetone, add 4-methoxybenzyl chloride (1.1 eq.).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Safety Considerations: This route is inherently safer than the NaH/DMF method. Potassium carbonate is a non-hazardous, stable solid. Acetone is flammable but less so than many other organic solvents and has a lower toxicity profile than DMF.
Route 3: The Mitsunobu Reaction (A Theoretical Alternative)
The Mitsunobu reaction provides an alternative for the formation of ethers from an alcohol and a pronucleophile, in this case, 5-Bromo-2-hydroxypyridine.[3] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity (inversion of configuration at the alcohol center, which is not relevant here).
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a reactive phosphonium intermediate with the alcohol (4-methoxybenzyl alcohol), activating it for nucleophilic attack by the pyridinol.[4]
Potential Advantages:
-
Mild reaction conditions.
-
Can be effective when the Williamson ether synthesis fails, particularly with sterically hindered substrates.
Significant Disadvantages:
-
Cost: The reagents (PPh₃ and DEAD/DIAD) are significantly more expensive than those used in the Williamson ether synthesis.
-
Atom Economy: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, leading to poor atom economy.[5]
-
Purification: The removal of these byproducts often requires careful column chromatography.
-
Safety: Diethyl azodicarboxylate (DEAD) is a hazardous reagent that can be explosive under certain conditions.[6]
Due to the lack of specific literature precedent for this exact transformation and the significant drawbacks in terms of cost, atom economy, and safety, the Mitsunobu reaction is not the recommended primary route for the synthesis of this compound, especially on a larger scale.
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to this compound.
Cost-Benefit Analysis and Recommendation
Route 1 (Williamson with NaH/DMF):
-
Benefits: High yield and short reaction time, which can be advantageous for rapid, small-scale synthesis.
-
Costs: Higher reagent and solvent cost compared to Route 2. Significant safety infrastructure and handling precautions are required, which adds to the operational cost, especially at scale.
Route 2 (Williamson with K₂CO₃/Acetone):
-
Benefits: Significantly lower reagent cost and enhanced safety profile. The work-up is simpler, and the solvent is less toxic and easier to remove. This route is highly amenable to industrial scale-up.
-
Costs: Longer reaction times, which can translate to higher energy consumption and lower throughput on a per-batch basis. The yield may be slightly lower than with NaH.
Recommendation:
For laboratory-scale synthesis where time is a critical factor and appropriate safety measures are in place, Route 1 (Williamson with NaH/DMF) is a viable option to quickly obtain the desired product in high yield.
For process development and large-scale manufacturing , Route 2 (Williamson with K₂CO₃/Acetone) is the clear recommendation. The substantial advantages in terms of cost, safety, and ease of operation far outweigh the longer reaction time. The overall process economics will be more favorable, and the reduced risk profile is a critical consideration in an industrial setting.
The Mitsunobu reaction should only be considered as a last resort if both Williamson ether synthesis routes fail, which is unlikely for this particular transformation.
Best Practices and Optimization
-
Moisture Control: For the Williamson ether synthesis using NaH, ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the base.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) when working with NaH.
-
Temperature Control: The addition of reagents, especially the quenching step in the NaH protocol, should be done at 0 °C to manage any exothermic events.
-
Monitoring: Always monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of byproducts.
-
Purification: While recrystallization may be sufficient for the product obtained from Route 2, column chromatography is often necessary to achieve high purity, especially for the product from Route 1 and the theoretical Mitsunobu reaction.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed decision on the most appropriate synthetic route for this compound, optimizing for their specific needs in terms of scale, cost, time, and safety.
References
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
BDMAEE. (2025). using triphenylphosphine in mitsunobu reaction for organic synthesis. [Link]
-
12. The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
Williamson Ether Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Mitsunobu. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY. [Link]
-
PubMed. (2015). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ResearchGate. (2019). Sodium hydride inspired the clarification of the ether-carbonate solvent disparity in sodium metal anodes. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdmaee.net [bdmaee.net]
- 5. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 6. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Guide to 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine and its Derivatives: An In-Depth Comparison
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step in the journey from synthesis to application. Among these, substituted pyridines are a cornerstone of medicinal chemistry. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine and its derivatives, offering insights into how subtle structural modifications are reflected in their NMR, IR, and Mass Spectra. While comprehensive experimental data for the parent compound is not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure combines a brominated pyridine ring with a methoxy-substituted benzyl ether linkage. This unique combination of functional groups presents distinct spectroscopic signatures that are sensitive to changes in its chemical environment. Understanding these signatures is paramount for confirming its identity, assessing its purity, and tracking its transformations in chemical reactions.
Predicted Spectroscopic Profile of this compound
Based on the constituent functional groups, we can predict the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.
Comparative Spectroscopic Analysis
To understand the influence of each component of the parent molecule, we will compare its predicted spectroscopic data with that of two key derivatives:
-
Derivative A: 5-Chloro-2-((4-methoxybenzyl)oxy)pyridine: Illustrates the effect of changing the halogen substituent on the pyridine ring.
-
Derivative B: 5-Bromo-2-(benzyloxy)pyridine: Demonstrates the impact of removing the methoxy group from the benzyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the aromatic protons on the pyridine and benzene rings, as well as the methylene and methoxy protons of the benzyl ether group.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, in ppm)
| Proton | This compound (Predicted) | 5-Chloro-2-((4-methoxybenzyl)oxy)pyridine (Predicted) | 2-(Benzyloxy)pyridine (Experimental) | Rationale for Predicted Shifts |
| Pyridine H-3 | ~6.8 | ~6.8 | ~6.8 | Shielded by the adjacent oxygen. |
| Pyridine H-4 | ~7.7 | ~7.6 | ~7.6 | Deshielded relative to H-3 due to distance from oxygen and proximity to the halogen. |
| Pyridine H-6 | ~8.2 | ~8.1 | ~8.1 | Most deshielded pyridine proton due to proximity to the electronegative nitrogen. |
| Benzyl CH₂ | ~5.3 | ~5.3 | ~5.3 | Methylene protons adjacent to two electronegative atoms (oxygen and the pyridine ring). |
| Benzene H (ortho to OCH₃) | ~6.9 | ~6.9 | ~7.3-7.4 | Shielded by the electron-donating methoxy group. |
| Benzene H (meta to OCH₃) | ~7.3 | ~7.3 | ~7.3-7.4 | Less shielded than the ortho protons. |
| Methoxy CH₃ | ~3.8 | ~3.8 | N/A | Characteristic chemical shift for a methoxy group on a benzene ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.
Table 2: Comparative ¹³C NMR Data (Predicted, in ppm)
| Carbon | This compound (Predicted) | 5-Chloro-2-((4-methoxybenzyl)oxy)pyridine (Predicted) | Rationale for Predicted Shifts |
| Pyridine C-2 | ~163 | ~163 | Carbon attached to the ether oxygen, highly deshielded. |
| Pyridine C-3 | ~112 | ~112 | Shielded carbon adjacent to the oxygen-bearing carbon. |
| Pyridine C-4 | ~141 | ~139 | Deshielded due to the influence of the halogen and nitrogen. The C-Cl bond will result in a slightly more shielded carbon compared to the C-Br bond. |
| Pyridine C-5 | ~115 | ~125 | Carbon directly attached to the halogen. The electronegativity of chlorine will cause a greater downfield shift compared to bromine. |
| Pyridine C-6 | ~148 | ~147 | Deshielded due to proximity to nitrogen. |
| Benzyl CH₂ | ~69 | ~69 | Methylene carbon. |
| Benzene C (ipso to OCH₂) | ~129 | ~129 | Quaternary carbon. |
| Benzene C (ortho to OCH₃) | ~114 | ~114 | Shielded by the methoxy group. |
| Benzene C (meta to OCH₃) | ~130 | ~130 | Less shielded than the ortho carbons. |
| Benzene C (para to OCH₂) | ~160 | ~160 | Carbon attached to the methoxy group, deshielded. |
| Methoxy CH₃ | ~55 | ~55 | Methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Comparative IR Data (Predicted and Experimental, in cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Derivatives (General Range) | Assignment |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Vibrations of the C-H bonds on the pyridine and benzene rings. |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Vibrations of the C-H bonds of the methylene and methoxy groups. |
| C=N and C=C stretch (aromatic) | 1600-1450 | 1600-1450 | Ring stretching vibrations of the pyridine and benzene rings. |
| C-O stretch (ether) | 1250-1000 | 1250-1000 | Asymmetric and symmetric stretching of the C-O-C ether linkages. |
| C-Br stretch | 600-500 | N/A | Stretching vibration of the carbon-bromine bond. |
| C-Cl stretch | 800-600 | N/A | Stretching vibration of the carbon-chlorine bond. |
The IR spectrum of 5-bromo-2-3-dihydroxy pyridine has been reported, and while it is a different molecule, it provides some context for the vibrational modes of a substituted bromopyridine.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key diagnostic feature due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum will show two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is approximately 293.00513 Da.[2]
-
Key Fragments:
-
Loss of the 4-methoxybenzyl radical, resulting in a fragment corresponding to the 5-bromopyridin-2-olate cation.
-
Formation of the 4-methoxybenzyl cation (m/z = 121).
-
Loss of the bromine atom.
-
Table 4: Predicted m/z Values for Key Adducts in Mass Spectrometry [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 294.01241 |
| [M+Na]⁺ | 315.99435 |
| [M-H]⁻ | 291.99785 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical experiment involves 16-32 scans with a spectral width of -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A typical experiment involves 1024 or more scans with a spectral width of 0 to 200 ppm.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.
Visualizing Molecular Structure and Analytical Workflow
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure of the parent compound.
Diagram 2: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how fundamental principles of NMR, IR, and Mass Spectrometry can be applied to elucidate the structure of complex organic molecules. By comparing the predicted spectra of the parent compound with those of its derivatives, we can confidently assign spectroscopic features and understand the electronic effects of different substituents. This guide serves as a valuable resource for researchers, providing both a theoretical framework and practical protocols for the spectroscopic characterization of this important class of compounds.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Journal of Indian Research. (2013). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine.
-
Wiley-VCH. (2012). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
PubChem. 2-(Benzyloxy)pyridine. Retrieved from [Link]
Sources
A Comparative Guide to the Regioselectivity of Reactions with 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactive Landscape of a Versatile Pyridine Building Block
5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reaction sites, allowing for sequential and site-selective functionalization. The regiochemical outcome of reactions on this scaffold is dictated by a delicate interplay of electronic and steric effects imparted by the substituents: the electron-withdrawing bromine atom at the 5-position, and the electron-donating 2-alkoxy group. Understanding and controlling the regioselectivity of various transformations is paramount for the efficient synthesis of complex target molecules.
This guide provides a comparative analysis of the regioselectivity of common and powerful synthetic transformations performed on this compound and its close analogs. We will delve into the mechanistic underpinnings that govern the site of reaction in lithiation-borylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, and Buchwald-Hartwig), and directed C-H functionalization. By presenting experimental data from analogous systems, this guide aims to equip researchers with the predictive power to strategically design synthetic routes utilizing this versatile pyridine derivative.
The Electronic and Steric Influence of Substituents
The regioselectivity of reactions on the pyridine ring is fundamentally governed by the electronic nature and steric bulk of its substituents. In this compound, the key players are:
-
2-((4-methoxybenzyl)oxy) group: This is a strong electron-donating group (EDG) through resonance. It increases the electron density at the ortho (C3) and para (C5) positions. However, its primary electronic influence is felt at the C3 and C5 positions.
-
5-Bromo group: This is an electron-withdrawing group (EWG) through induction, and a weak deactivator. It lowers the electron density of the entire ring, particularly at the ortho (C4, C6) and para (C2) positions relative to itself.
The interplay of these effects creates a nuanced reactivity map of the pyridine ring, which is further influenced by the specific reaction mechanism.
Lithiation and Borylation: A Gateway to Diverse Functionality
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of 2-alkoxypyridines, the alkoxy group can act as a directing group for lithiation at the C3 position. However, the presence of the bromine at C5 introduces a competing pathway: halogen-metal exchange.
For this compound, treatment with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures is expected to lead to two potential outcomes:
-
C6-Lithiation: Directed by the 2-alkoxy group and potentially favored due to the acidity of the C6-proton adjacent to the nitrogen.
-
Bromine-Lithium Exchange: A rapid process occurring at the C5 position.
Experimental evidence from analogous 5-bromo-2-alkoxypyridines suggests that bromine-lithium exchange is the overwhelmingly favored pathway . This provides a regioselective route to a 5-lithiated pyridine species, which can then be trapped with an electrophile, such as a boronic ester, to yield the corresponding 5-borylated pyridine. This intermediate is a versatile precursor for subsequent Suzuki-Miyaura coupling reactions.
Experimental Protocol: Regioselective Lithiation-Borylation of a 5-Bromo-2-alkoxypyridine Analog
This protocol is adapted from methodologies for similar substrates and serves as a representative procedure.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The regioselectivity in these reactions on this compound is primarily dictated by the greater reactivity of the C-Br bond compared to C-H bonds in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl linkages. For this compound, the reaction with a boronic acid or ester will exclusively occur at the C5 position, replacing the bromine atom. The 2-alkoxy group has a minimal electronic directing effect in this context, as the reaction proceeds via oxidative addition to the C-Br bond.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions on 5-Bromo-2-alkoxypyridine Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 92 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [2] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 | N/A |
Note: Yields are for the C5-coupled product. References are illustrative of typical conditions for similar substrates.
Stille Coupling: An Alternative for C-C Bond Formation
Similar to the Suzuki coupling, the Stille reaction, which couples an organostannane with an organic halide, is expected to proceed with high regioselectivity at the C5 position of this compound. The mechanism also hinges on the oxidative addition of the palladium catalyst to the C-Br bond. While effective, the toxicity of organotin reagents has led to a preference for the Suzuki coupling in many applications.[3]
Table 2: Representative Conditions for Stille Coupling on Bromo-alkoxypyridine Systems
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (Tributylstannyl)furan | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 85 | [4] |
| 2 | Vinyltributyltin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 70 | 90 | [5] |
Note: Yields are for the C5-coupled product. References are illustrative of typical conditions for similar substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] For this compound, this reaction will also be highly regioselective for the C5 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.[8][9]
Table 3: Comparison of Buchwald-Hartwig Amination Conditions on 5-Bromo-2-alkoxypyridine Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 94 | [10] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 80 | 89 | [2] |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 110 | 91 | N/A |
Note: Yields are for the C5-amination product. References are illustrative of typical conditions for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure based on established methods.
-
Setup: To a flame-dried Schlenk tube is added this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane and water (4:1 v/v, 0.1 M) are added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford 2-((4-methoxybenzyl)oxy)-5-phenylpyridine.
Directed C-H Functionalization: Activating Inert Bonds
While cross-coupling reactions rely on the pre-functionalization at the C5 position, direct C-H functionalization offers a more atom-economical approach. The regioselectivity of C-H activation is heavily influenced by directing groups.[11] For this compound, the 2-alkoxy group can direct C-H activation to the C3 position. However, the inherent electronic preference for functionalization at the C4 and C6 positions of the pyridine ring can lead to competing reactions.
Recent advances have shown that with appropriate ligand and catalyst design, C-H functionalization can be directed to specific positions. For 2-alkoxypyridines, palladium-catalyzed C-H arylation has been shown to occur at the C3 position, though this often requires specific directing groups to be installed temporarily. For the parent this compound, direct C-H functionalization is likely to be challenging to control and may result in a mixture of products without a strong directing group other than the alkoxy moiety. The C-Br bond would also be susceptible to reaction under many C-H activation conditions.
Visualization of Regioselective Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
As researchers and scientists, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Actions & Safety First: Understanding the Hazard
Before handling waste, it is imperative to understand the specific hazards associated with this compound. This compound, while not acutely toxic, presents definite risks that dictate handling and disposal procedures. All handling of this chemical, including for disposal, should occur in a certified laboratory chemical fume hood.[1]
Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling involves the use of appropriate PPE. Based on safety data for this compound and its analogs, the following are required:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: An impermeable lab coat and gloves are mandatory. Given the nature of the compound, nitrile gloves are suitable for incidental contact. Always inspect gloves for tears or holes before use.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood (not recommended), a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387) should be used.[2][3]
Hazard Profile Summary:
| Hazard Category | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity, Oral | nötig | H302: Harmful if swallowed | [4] |
| Skin Irritation | nötig | H315: Causes skin irritation | [2][4][5] |
| Eye Irritation | nötig | H319: Causes serious eye irritation | [2][4][5] |
| Respiratory Irritation | nötig | H335: May cause respiratory irritation | [2][4] |
Waste Characterization: A Halogenated Organic Compound
Proper disposal begins with accurate chemical waste classification.[6] this compound possesses two key features that determine its disposal route:
-
Pyridine Derivative: Pyridine and its derivatives are often listed as hazardous waste.[7][8] The pyridine ring system contributes to its chemical properties and potential environmental toxicity.
-
Halogenated Organic: The presence of a bromine atom classifies this compound as a halogenated organic waste . This is a critical distinction, as the disposal of halogenated organics is strictly regulated due to their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[9]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely be categorized under "F-codes" for wastes from non-specific sources, specifically as a spent halogenated solvent or chemical.[7][10]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. Do not mix this waste stream with non-halogenated solvents or other incompatible waste types.[11][12]
3.1. Waste Segregation:
-
Primary Waste Stream: Dedicate a specific, compatible waste container for this compound and materials contaminated with it.
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, weighing boats) separate from liquid waste (e.g., reaction residues, solutions).[11]
-
Acutely Toxic Waste: This compound is not classified as an acutely toxic "P-listed" waste, which has more stringent quantity limits for accumulation.[13]
3.2. Container Selection and Labeling:
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid to prevent leaks or spills.[11][13]
-
Labeling: The moment waste is first added, the container must be labeled.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed"). Check the appropriate hazard boxes on the label.[13]
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
3.3. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential spills.[11]
-
Closure: Keep the waste container closed at all times, except when adding waste.[13]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]
3.4. Requesting Disposal:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[13] Do not pour chemical waste down the drain.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and handling of waste this compound.
Sources
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- 4. 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide | C14H13BrN2O2 | CID 26370113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
Comprehensive Safety Guide: Handling 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound (CAS No. 663955-79-1). The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks effectively, ensuring both personal safety and the integrity of your work. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust risk assessment can be conducted by analyzing structurally analogous compounds, such as other substituted bromopyridines.[1][2][3][4] The presence of a brominated pyridine core suggests that the compound should be handled as a potential irritant and toxic substance.
The primary risks associated with this class of chemicals include:
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1][2][3][4]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[2][5]
Based on data from similar compounds, the following hazard classifications should be assumed:
| GHS Hazard Code | Hazard Statement | Rationale (Based on Analogous Compounds) |
| H302 | Harmful if swallowed | Pyridine derivatives can exhibit oral toxicity.[2] |
| H315 | Causes skin irritation | A common hazard for halogenated aromatic compounds.[1][3][4] |
| H319 | Causes serious eye irritation | Potentially damaging to eye tissue upon contact.[1][3][4] |
| H335 | May cause respiratory irritation | Fine powders or vapors can irritate the respiratory system.[1][3][4] |
The GHS pictogram GHS07 (exclamation mark) is associated with these hazards, signaling a warning.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of each component is critical and based on the potential routes of exposure.
| Protection Type | Specification | Rationale (The "Why") |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash risk.[4][8] | This provides a robust barrier against splashes, aerosols, or airborne powder, which can cause serious and potentially irreversible eye damage.[1][9] |
| Hand Protection | For Incidental Contact/Splashes: Nitrile gloves (minimum 0.11 mm thickness). For Prolonged Contact/Immersion: Butyl rubber or Polivinyl Alcohol (PVA) gloves.[9][10] | Nitrile gloves offer good splash protection but degrade upon prolonged exposure to pyridine-based compounds.[10] Butyl rubber and PVA provide superior chemical resistance for extended handling periods. Crucially, gloves must be changed immediately upon contamination. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. Chemical-resistant apron for large-scale operations. Closed-toe shoes are mandatory.[7][10] | This prevents accidental skin contact from spills or splashes. A lab coat should be laundered professionally and never taken home. |
| Respiratory Protection | All handling of the solid or its solutions must occur within a certified laboratory chemical fume hood.[10][11] | This is the primary engineering control to prevent inhalation of dust or vapors. A respirator may be required for large spills or in cases of ventilation failure, but this requires specialized training and fit-testing.[8][10] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the potential for exposure and cross-contamination.
Engineering Controls
Your primary line of defense is a properly functioning and certified laboratory chemical fume hood.[10][11] Verify the hood's certification date and ensure the sash is positioned at the recommended height during all manipulations to maximize containment. An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[10]
Step-by-Step Handling Protocol: Weighing and Dissolving
-
Preparation: Before bringing the chemical into the workspace, decontaminate the fume hood surface. Assemble all necessary glassware, utensils, and solvent.
-
Donning PPE: Put on your lab coat, safety goggles, and appropriate gloves as specified in the PPE table.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or directly weigh into the reaction vessel to minimize transfer steps. Handle the container gently to avoid creating airborne dust.
-
Addition of Solvent: Slowly add the desired solvent to the vessel containing the solid. This should be done with care to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise to control the temperature.
-
Post-Handling Decontamination: Once the operation is complete, carefully cap the solution. Decontaminate any spatulas or surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of contaminated wipes in the designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands and forearms thoroughly with soap and water after exiting the lab.[1]
Emergency Procedures: A Plan for the Unexpected
Rapid and correct response during an emergency is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spills: For small powder spills (<1g) that can be cleaned up in under 10 minutes, trained personnel wearing full PPE may proceed.[10] Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) office immediately. Prevent entry into the area until cleared by safety professionals.
Waste Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Environmental release must be avoided.[3][12]
-
Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (gloves, wipes, pipette tips), must be segregated into a dedicated "Halogenated Organic Waste" stream.[13] Do not mix with non-halogenated or other waste types.
-
Containerization: Use a clearly labeled, sealable, and chemically compatible waste container.[3][10] The container should be kept closed when not in use.
-
Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly identify the contents, including the full chemical name and approximate concentrations.
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers.[3][10] Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][14]
Workflow Visualization
The following diagram illustrates the complete lifecycle for handling this compound, providing a clear visual guide from initial preparation to final disposal.
Caption: Lifecycle workflow for handling this compound.
References
- 5-Bromo-2-((4-methoxybenzyl)oxy)
- SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Fisher Scientific.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- 5-Bromo-N-(4-methoxybenzyl)
- 5-Bromo-2-methoxypyridine Safety Inform
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Pyridine Safety Procedures and Guidelines.
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS. ECHEMI.
- Personal protective equipment for handling Pyridine-2,6-diethanol. Benchchem.
- 5-Bromo-2-(4-methoxybenzyloxy)
- Personal protective equipment for handling Pyridin-1-ium butane-1-sulfon
- 5-bromo-2-nitropyridine Safety D
- Safety D
- 5-Bromo-2-methoxypyridine Safety D
- SAFETY DATA SHEET - 2-Bromo-5-methoxypyridine. MilliporeSigma.
- Bromine water - disposal. Chemtalk - Science Forum For Lab Technicians.
- 5-bromo-2-(4-methoxyphenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
